Product packaging for 3-Aminocyclobutanol hydrochloride(Cat. No.:CAS No. 1036260-25-9; 1205037-95-1; 1219019-22-3; 14109-72-9; 4640-44-2)

3-Aminocyclobutanol hydrochloride

Cat. No.: B2644436
CAS No.: 1036260-25-9; 1205037-95-1; 1219019-22-3; 14109-72-9; 4640-44-2
M. Wt: 123.58
InChI Key: XUMSHCRPQCZRGX-UHFFFAOYSA-N
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Description

3-Aminocyclobutanol hydrochloride is a chemical building block of significant interest in medicinal chemistry and drug discovery. The cyclobutane ring provides a unique three-dimensional structure that serves as a versatile scaffold for the synthesis of more complex molecules. Compounds featuring the aminocyclobutanol structure are explored as key intermediates in the development of pharmaceutical candidates. The cyclobutane ring is increasingly valued in drug design for its ability to confer favorable properties, including conformational restriction to reduce molecular flexibility and improve target selectivity, as well as the potential to enhance metabolic stability and water solubility compared to planar aromatic rings . In a research context, the trans-3-amino-1-methylcyclobutanol isomer has been specifically investigated for its potential as an enzyme inhibitor, with studies indicating it can inhibit the activity of kinases like AKT, a key player in cell survival and proliferation pathways relevant to oncology . The rigid structure of the cyclobutane ring helps direct key pharmacophore groups in space, making it a valuable tool for probing enzyme active sites and filling hydrophobic pockets in target proteins . As a substrate for various chemical reactions, including oxidation, reduction, and substitution, this compound enables the exploration of diverse chemical space. Researchers utilize this compound as a precursor for the synthesis of novel compounds with potential applications in areas such as cancer research, the development of central nervous system (CNS) agents, and the treatment of chronic pain, as seen in other patented aminocyclobutane derivatives . This product is intended for research purposes only in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H10ClNO B2644436 3-Aminocyclobutanol hydrochloride CAS No. 1036260-25-9; 1205037-95-1; 1219019-22-3; 14109-72-9; 4640-44-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-aminocyclobutan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO.ClH/c5-3-1-4(6)2-3;/h3-4,6H,1-2,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUMSHCRPQCZRGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219019-22-3, 1205037-95-1, 1036260-25-9
Record name 3-aminocyclobutan-1-ol hydrochloride
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-aminocyclobutan-1-ol hydrochloride
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-aminocyclobutan-1-ol hydrochloride
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 3-Aminocyclobutanol Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the chemical properties, synthesis, and safety information for 3-Aminocyclobutanol hydrochloride. This compound is a valuable cyclobutane derivative used as a versatile building block and key intermediate in organic synthesis, particularly for the development of novel pharmaceutical compounds.[1] Due to its amino and alcohol functional groups, it facilitates the creation of diverse and complex molecular structures.[1]

It is important to note that this compound exists as stereoisomers, primarily cis and trans configurations. The available data often pertains to a specific isomer or an unspecified mixture. This guide will specify the isomer when the information is available.

Chemical and Physical Properties

This compound typically appears as a white or off-white solid.[1] The hydrochloride salt form enhances its stability and solubility in polar solvents, making it easier to handle and store compared to its free base.[1]

Chemical Identifiers

The following table summarizes the key chemical identifiers for this compound and its common isomers.

PropertyValueIsomerSource
CAS Number 1036260-25-9Unspecified[2]
1219019-22-3cis[1][3]
1205037-95-1trans[4][5]
Molecular Formula C₄H₁₀ClNOAll[3]
Molecular Weight 123.58 g/mol All[1][3]
InChI Key XUMSHCRPQCZRGX-UHFFFAOYSA-NUnspecified
SMILES Cl.NC1CC(C1)OUnspecified
Physical Properties

Comprehensive quantitative physical data for this compound is not widely available in public literature. Many properties are listed as not applicable or have not been determined.

PropertyValueSource
Appearance White or off-white solid[1]
Melting Point Data not available[1][5]
Boiling Point Data not available[1][5]
Flash Point Not applicable
Solubility Enhanced solubility in polar solvents like water[1]
Density Data not available[1]

Synthesis and Reactivity

As a bifunctional molecule, this compound's reactivity is characterized by its primary amine and secondary alcohol groups. It serves as a precursor for creating specialty chemicals and is a key intermediate in the synthesis of various pharmaceutical compounds, including Tyk2 inhibitors.[1][6]

Experimental Protocol: Synthesis of trans-3-Aminocyclobutanol

The following protocol is an adapted methodology for the synthesis of the free base, trans-3-aminocyclobutanol, from a cis-precursor, as described in patent CN112608243A.[6] The final hydrochloride salt can be obtained by treating the free base with hydrochloric acid.

Step 1: Mitsunobu Reaction for Stereochemical Inversion

  • cis-3-dibenzyl amino butyl alcohol and a carboxylic acid are reacted in the presence of a condensing agent (e.g., DIAD or DEAD and a phosphine like PPh₃).

  • This reaction inverts the stereochemistry at the hydroxyl-bearing carbon, resulting in the formation of a trans-3-dibenzyl amino butyl carboxylate ester.[6]

Step 2: Alkaline Hydrolysis

  • The resulting trans-ester is hydrolyzed under alkaline conditions.

  • A solution of sodium hydroxide or potassium hydroxide is used to cleave the ester bond, yielding trans-3-dibenzyl cyclobutanol.[6]

Step 3: Catalytic Hydrogenation (Debenzylation)

  • The protective benzyl groups are removed from the trans-3-dibenzyl cyclobutanol via catalytic hydrogenation.

  • Procedure: 100g of trans-3-dibenzylcyclobutanol is dissolved in 1000mL of an alcohol solvent such as isopropanol or methanol. 10g of a catalyst, typically 10% Palladium on Carbon (Pd/C) or Palladium Hydroxide, is added to the solution in a hydrogenation reactor.[6]

  • The reactor is purged with nitrogen and then pressurized with hydrogen gas to 1.0-1.2 MPa.

  • The reaction mixture is heated to 30-45°C and stirred for approximately 24 hours.[6]

  • Upon completion, the catalyst is removed by filtration. The filtrate is concentrated under reduced pressure to yield the crude product, which can be purified by rectification to obtain pure trans-3-aminocyclobutanol.[6]

Visualizations

The following diagrams illustrate the synthetic workflow and the isomeric relationships of 3-Aminocyclobutanol.

G Synthetic Workflow for trans-3-Aminocyclobutanol A cis-3-Dibenzyl Aminocyclobutanol B Mitsunobu Reaction (Stereo-inversion) A->B C trans-3-Dibenzyl Aminocyclobutyl Ester B->C D Alkaline Hydrolysis C->D E trans-3-Dibenzyl Aminocyclobutanol D->E F Catalytic Hydrogenation E->F G trans-3-Aminocyclobutanol (Final Product) F->G

Caption: A diagram illustrating the multi-step synthesis of trans-3-aminocyclobutanol.

G Isomeric Relationships cluster_isomers Stereoisomers (Free Base) cluster_salts Hydrochloride Salts cis cis-3-Aminocyclobutanol cis_hcl cis-3-Aminocyclobutanol HCl cis->cis_hcl + HCl trans trans-3-Aminocyclobutanol trans_hcl trans-3-Aminocyclobutanol HCl trans->trans_hcl + HCl core 3-Aminocyclobutanol (Core Structure) core->cis core->trans

Caption: Relationship between the core structure, isomers, and their hydrochloride salts.

Spectral Data

Safety and Handling

This compound is classified as harmful if swallowed.[8] Standard laboratory safety protocols should be followed when handling this compound.

GHS Hazard Information
CategoryInformationSource
Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H302: Harmful if swallowed
Hazard Class Acute Toxicity 4 (Oral)
Handling and Storage
  • Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Use only in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[3][4][9]

  • Storage: Store in a cool, dry, and well-ventilated place.[3][4] Keep the container tightly closed. For long-term stability, it is recommended to store under an inert gas (Nitrogen or Argon) at 2-8°C.[1]

  • First Aid:

    • If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[4][10]

    • If on Skin: Wash off with plenty of soap and water. If skin irritation occurs, get medical advice.[4][10]

    • If Inhaled: Remove person to fresh air and keep comfortable for breathing.[4]

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10]

References

In-Depth Technical Guide: 3-Aminocyclobutanol Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 1036260-25-9

Disclaimer: The information provided herein is intended for use by qualified professionals in the fields of research, drug development, and chemical synthesis. 3-Aminocyclobutanol hydrochloride is for laboratory use only and should be handled with appropriate safety precautions.

Introduction

This compound is a substituted cyclobutane derivative containing both an amino and a hydroxyl functional group.[1] Its rigid four-membered ring structure makes it a valuable and versatile building block in medicinal chemistry and organic synthesis.[1] The presence of two functional groups allows for a variety of chemical transformations, enabling the construction of more complex molecules.[1] It is frequently utilized as a key intermediate in the synthesis of pharmaceutical compounds and fine chemicals.[1]

It is important to note that the CAS number 1036260-25-9 may refer to a non-specific stereoisomer or a mixture of isomers of this compound. The stereochemistry (cis or trans) is not explicitly defined by this CAS number in many commercial and technical sources.[2] For stereospecific applications, it is recommended to refer to the specific CAS numbers for the cis (CAS 1219019-22-3) and trans (CAS 1205037-95-1) isomers.

Chemical and Physical Properties

The general properties of this compound are summarized below. These values may vary depending on the specific isomeric composition of the material.

PropertyValueReference(s)
Molecular Formula C₄H₁₀ClNO[3][4][5]
Molecular Weight 123.58 g/mol [3][4][5]
Appearance Yellow or white solid[3][5]
Purity Typically ≥98%[5]
InChI 1S/C4H9NO.ClH/c5-3-1-4(6)2-3;/h3-4,6H,1-2,5H2;1H[2]
InChI Key XUMSHCRPQCZRGX-UHFFFAOYSA-N[2][5]
SMILES Cl.NC1CC(C1)O[2]
Storage Temperature 2-8°C under an inert atmosphere (e.g., Nitrogen or Argon)[1]

Synthesis and Experimental Protocols

Synthesis of trans-3-Aminocyclobutanol via Mitsunobu Reaction and Subsequent Deprotection

This protocol is adapted from a patented synthesis method and describes a three-step process starting from cis-3-dibenzylaminocyclobutanol.

Step 1: Mitsunobu Reaction for Stereochemical Inversion

This step inverts the stereocenter at the hydroxyl-bearing carbon of the cyclobutane ring.

  • Reactants:

    • cis-3-dibenzylaminocyclobutanol (starting material)

    • A suitable carboxylic acid (e.g., benzoic acid)

    • A condensing agent such as a dialkyl azodicarboxylate (e.g., DIAD or DEAD)

    • A phosphine reagent (e.g., triphenylphosphine)

  • Procedure:

    • Dissolve cis-3-dibenzylaminocyclobutanol and the carboxylic acid in a suitable anhydrous solvent (e.g., THF, toluene).

    • Cool the reaction mixture in an ice bath (0-5 °C).

    • Slowly add the phosphine reagent to the stirred solution.

    • Add the dialkyl azodicarboxylate dropwise to the mixture, maintaining the low temperature.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

    • Upon completion, the product, a trans-3-dibenzylaminocyclobutyl carboxylate, can be isolated and purified. For the hydrochloride salt, an acidic workup with HCl can be performed.

Step 2: Hydrolysis of the Ester

This step removes the carboxylate group to yield the trans-alcohol.

  • Reactants:

    • trans-3-dibenzylaminocyclobutyl carboxylate hydrochloride

    • A base (e.g., sodium hydroxide, potassium hydroxide)

    • A suitable solvent (e.g., methanol, ethanol)

  • Procedure:

    • Dissolve the ester in the chosen alcohol solvent.

    • Add an aqueous solution of the base.

    • Heat the mixture to reflux and stir for several hours until the hydrolysis is complete (monitor by TLC or LC-MS).

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield trans-3-dibenzylcyclobutanol.

Step 3: Debenzylation to Yield trans-3-Aminocyclobutanol

This final step removes the benzyl protecting groups from the amine.

  • Reactants:

    • trans-3-dibenzylcyclobutanol

    • A catalyst (e.g., palladium on carbon (Pd/C) or palladium hydroxide)

    • A hydrogen source (e.g., hydrogen gas)

    • A suitable solvent (e.g., methanol, ethanol, isopropanol)

  • Procedure:

    • Dissolve the trans-3-dibenzylcyclobutanol in the alcohol solvent in a hydrogenation vessel.

    • Add the palladium catalyst.

    • Pressurize the vessel with hydrogen gas (e.g., 1.0-1.2 MPa).

    • Heat the reaction mixture (e.g., 30-45 °C) and stir vigorously for 24 hours or until the reaction is complete.

    • Carefully filter the reaction mixture to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain crude trans-3-aminocyclobutanol.

    • To obtain the hydrochloride salt, the crude product can be dissolved in a suitable solvent and treated with a solution of HCl.

Safety and Handling

This compound is classified as harmful if swallowed.[6][7][8] Standard laboratory safety practices should be employed when handling this compound.

Hazard Class & CategoryStatementPictogramSignal Word
Acute Toxicity 4, OralH302: Harmful if swallowedGHS07Warning

Precautionary Statements:

  • P264: Wash hands and any exposed skin thoroughly after handling.[6][8]

  • P270: Do not eat, drink or smoke when using this product.[6][8]

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[6][8]

  • P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[6][8]

Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Visualizations

General Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of trans-3-Aminocyclobutanol from its cis precursor, as detailed in the experimental protocols section.

G cluster_0 Step 1: Stereochemical Inversion cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Deprotection start cis-3-Dibenzylamino cyclobutanol ester trans-3-Dibenzylamino cyclobutyl Carboxylate start->ester  Mitsunobu Reaction (DIAD, PPh3, RCOOH) trans_alcohol trans-3-Dibenzyl cyclobutanol ester->trans_alcohol  Base-mediated Hydrolysis (e.g., NaOH) final_product trans-3-Amino cyclobutanol trans_alcohol->final_product  Catalytic Hydrogenation (H2, Pd/C) hcl_salt trans-3-Aminocyclobutanol Hydrochloride final_product->hcl_salt  HCl addition G cluster_isomers Specific Stereoisomers parent This compound (CAS: 1036260-25-9) (Stereochemistry Unspecified) cis cis-3-Aminocyclobutanol HCl (CAS: 1219019-22-3) parent->cis trans trans-3-Aminocyclobutanol HCl (CAS: 1205037-95-1) parent->trans

References

An In-depth Technical Guide to 3-Aminocyclobutanol Hydrochloride: Structure, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminocyclobutanol hydrochloride is a pivotal chemical intermediate characterized by a four-membered cyclobutane ring bearing both an amino and a hydroxyl group. This bifunctional nature makes it a versatile building block in organic synthesis, particularly for constructing complex molecular architectures found in pharmaceuticals and fine chemicals.[1] The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, facilitating its handling and application in various chemical reactions.[1] Its stereochemistry, existing as cis and trans isomers, plays a critical role in its application, especially in the development of stereospecific drug candidates. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis protocols, and its significant role in drug discovery, particularly as a precursor to Tyrosine Kinase 2 (TYK2) inhibitors.

Molecular Structure and Identification

The core structure of 3-Aminocyclobutanol consists of a cyclobutane ring substituted with an amino (-NH₂) group and a hydroxyl (-OH) group. The spatial arrangement of these two functional groups relative to the ring plane defines its stereoisomers: cis, where both groups are on the same side of the ring, and trans, where they are on opposite sides. This stereochemical distinction is crucial as it dictates the molecule's three-dimensional shape and subsequent interactions in biological systems.

The hydrochloride salt is formed by the protonation of the basic amino group by hydrochloric acid.

Table 1: Chemical Identifiers and Physicochemical Properties

Property cis-3-Aminocyclobutanol hydrochloride trans-3-Aminocyclobutanol hydrochloride General/Unspecified
IUPAC Name rel-(1s,3s)-3-aminocyclobutan-1-ol hydrochloride[2] rel-(1r,3r)-3-aminocyclobutan-1-ol hydrochloride[3] 3-Aminocyclobutan-1-ol hydrochloride
CAS Number 1219019-22-3[1][2][4] 1205037-95-1[3][5][6] 1036260-25-9[7][8]
Molecular Formula C₄H₁₀ClNO[2][4] C₄H₁₀ClNO[3][6] C₄H₁₀ClNO[7][8]
Molecular Weight 123.58 g/mol [1][2] 123.58 g/mol [3][6] 123.58 g/mol [8]
Appearance White or off-white solid[1] White to light yellow Solid[6] Solid[8]
SMILES O[C@H]1C--INVALID-LINK--C1.[H]Cl[2] O[C@H]1C--INVALID-LINK--C1.[H]Cl[3] Cl.NC1CC(C1)O
InChI Key Data not available XUMSHCRPQCZRGX-AXMBXGHFNA-N[6] XUMSHCRPQCZRGX-UHFFFAOYSA-N[8]
Purity 97%[2] 97%[3] 98%[8]

| Storage | Under inert gas (Nitrogen or Argon) at 2-8°C[1] | Inert atmosphere, Room Temperature[6] | Data not available |

Safety and Handling

This compound is classified as harmful if swallowed. Standard laboratory safety protocols should be strictly followed when handling this compound.

Table 2: Safety and Handling Information

Category Information Reference(s)
GHS Pictogram GHS07 (Exclamation mark) [7]
Signal Word Warning [7]
Hazard Statement H302: Harmful if swallowed [7][9]
Precautionary Statements P264, P270, P301 + P312, P501 [7]
Hazard Classification Acute Toxicity 4 (Oral) [7]

| Storage Class Code | 11 (Combustible Solids) |[7] |

Role in Synthetic Chemistry

The utility of this compound in organic synthesis stems from its bifunctional nature. The amino and hydroxyl groups can be selectively protected or derivatized, allowing for stepwise and controlled construction of more complex molecules. This makes it an invaluable chiral building block for creating diverse molecular scaffolds, particularly in the pharmaceutical industry.[1]

A key application is its use in synthesizing stereochemically defined drug intermediates. For instance, the trans isomer is a documented key intermediate in the synthesis of Tyk2 inhibitors.[10] The synthetic workflow often involves leveraging the existing stereochemistry of the cyclobutanol to impart chiral control over the final product.

G cluster_start Starting Materials cluster_process Synthetic Transformations cluster_end Final Product start 3-Aminocyclobutanol HCl (cis or trans isomer) protect Selective Protection (e.g., Boc, Cbz) start->protect 1. activate Functional Group Activation/Modification protect->activate 2. couple Coupling with Pharmacophore activate->couple 3. deprotect Deprotection couple->deprotect 4. end Complex API (e.g., Tyk2 Inhibitor) deprotect->end 5.

Synthetic workflow using 3-Aminocyclobutanol HCl.

Experimental Protocols

Synthesis of trans-3-Aminocyclobutanol

A patented method for synthesizing the trans isomer involves a multi-step process starting from a cis precursor, featuring a key stereochemical inversion via a Mitsunobu reaction.[10]

Step 1: Mitsunobu Reaction (Inversion of Stereochemistry)

  • Reactants : cis-3-dibenzyl cyclobutanol (Formula II), a carboxylic acid (e.g., p-nitrobenzoic acid), and a condensing agent (e.g., DIAD or DEAD) with triphenylphosphine.

  • Procedure : To a solution of cis-3-dibenzyl cyclobutanol, triphenylphosphine, and the carboxylic acid in an appropriate solvent (e.g., THF) under an inert nitrogen atmosphere, the condensing agent is added dropwise at a controlled temperature (e.g., 0-10°C).

  • Outcome : This reaction proceeds with an inversion of configuration at the hydroxyl-bearing carbon, yielding the trans-ester intermediate. The product is then typically converted to its hydrochloride salt for purification.[10]

Step 2: Hydrolysis

  • Reactants : The trans-ester hydrochloride intermediate from Step 1 and a base (e.g., sodium hydroxide or potassium hydroxide).[10]

  • Procedure : The intermediate is dissolved in a solvent mixture (e.g., THF and water) and heated under reflux with the base for several hours. After reaction completion, the organic solvent is removed, and the product is extracted.[10]

  • Outcome : This step cleaves the ester group to yield trans-3-dibenzyl cyclobutanol.[10]

Step 3: Deprotection (Removal of Benzyl Groups)

  • Reactants : trans-3-dibenzyl cyclobutanol and a catalyst (e.g., 10% Palladium on carbon).

  • Procedure : The dibenzylated compound is dissolved in a solvent like isopropanol in a hydrogenation reactor. The catalyst is added, and the system is pressurized with hydrogen gas (e.g., 1.0-1.2 MPa). The reaction is heated (e.g., 30-45°C) for approximately 24 hours.[10]

  • Outcome : Catalytic hydrogenation removes the N-benzyl groups, yielding the final product, trans-3-aminocyclobutanol.[10] The hydrochloride salt can be formed by subsequent treatment with HCl.

Analytical Characterization: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for confirming the structure and stereochemistry of this compound.[11][12]

  • Objective : To elucidate the molecular structure by analyzing the chemical environment of ¹H and ¹³C nuclei.

  • Sample Preparation : Dissolve approximately 5-10 mg of the this compound sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Protocol :

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Observe the chemical shifts (δ), which indicate the electronic environment of the protons.

    • Analyze the signal splitting (multiplicity), which reveals adjacent non-equivalent protons (J-coupling), helping to establish connectivity.[11]

    • Integrate the peak areas to determine the relative ratio of protons in different environments.[11]

    • For stereochemical assignment (cis vs. trans), the coupling constants between the protons on the cyclobutane ring are critical. Typically, cis and trans isomers will exhibit different J-values for the protons on C1 and C3.

  • ¹³C NMR Protocol :

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • This provides a single peak for each unique carbon atom in the molecule, confirming the carbon skeleton.[11] The chemical shifts are indicative of the carbon's functionalization (e.g., C-O vs. C-N).

  • Data Analysis : The resulting spectra are compared with known data or predicted values to confirm the identity, purity, and stereochemistry of the compound.

Applications in Drug Development & Biological Pathways

This compound is not typically a final active pharmaceutical ingredient (API) but serves as a crucial intermediate. Its most notable application is in the synthesis of selective inhibitors targeting Tyrosine Kinase 2 (TYK2).[10]

TYK2 and the JAK-STAT Signaling Pathway TYK2 is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases.[13][14] The JAK-STAT pathway is a primary signaling cascade used by numerous cytokines, interferons, and growth factors to transmit signals from outside the cell to the nucleus, regulating genes involved in immunity, cell proliferation, and inflammation.[15][16]

The pathway is initiated when a cytokine binds to its receptor, causing the associated JAKs (including TYK2) to activate and phosphorylate each other.[16] These activated JAKs then phosphorylate the receptor, creating docking sites for STAT (Signal Transducer and Activator of Transcription) proteins.[17] STATs are then phosphorylated, dimerize, translocate to the nucleus, and act as transcription factors to modulate gene expression.[15][17]

Dysregulation of the JAK-STAT pathway, particularly through TYK2, is implicated in the pathogenesis of many autoimmune and inflammatory diseases like psoriasis and inflammatory bowel disease.[13][18] Therefore, selective TYK2 inhibitors are a highly sought-after class of therapeutics.[18][19] Molecules derived from this compound are designed to fit into a specific domain of TYK2, inhibiting its function and thus blocking the downstream inflammatory signaling.[20][21]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor 1. Binding TYK2 TYK2/JAK Activation Receptor->TYK2 2. Activation STAT STAT Phosphorylation TYK2->STAT 3. Phosphorylates STAT_dimer STAT Dimerization STAT->STAT_dimer 4. Transcription Gene Transcription (Inflammation) STAT_dimer->Transcription 5. Translocation Inhibitor TYK2 Inhibitor (Derived from 3-Aminocyclobutanol) Inhibitor->TYK2 Inhibits

Role of TYK2 inhibitors in the JAK-STAT pathway.

References

(1S,3S)-3-Aminocyclopentanol Hydrochloride: A Chiral Building Block for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(1S,3S)-3-Aminocyclopentanol hydrochloride is a bifunctional chiral building block of significant interest in medicinal chemistry and organic synthesis. Its rigid cyclopentane scaffold, combined with the stereochemically defined cis relationship between the amino and hydroxyl groups, provides a valuable platform for the synthesis of complex molecular architectures.[1] This guide offers a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in the development of novel therapeutic agents, particularly carbocyclic nucleoside analogues with antiviral activity.[1]

The chirality of (1S,3S)-3-aminocyclopentanol is a key feature, as it allows for the stereoselective synthesis of drug candidates.[1] Biological systems are inherently chiral, and often only one enantiomer of a drug is responsible for the desired therapeutic effect, while the other may be inactive or even cause adverse effects.[1] The use of enantiomerically pure starting materials like (1S,3S)-3-aminocyclopentanol hydrochloride is therefore a critical strategy in modern drug development.[1]

Physicochemical and Spectroscopic Properties

(1S,3S)-3-Aminocyclopentanol hydrochloride is typically a white to light yellow powder.[2] The hydrochloride salt form enhances the compound's stability and solubility, making it more convenient for handling and use in various reaction conditions.[2]

Quantitative Data Summary

The key physicochemical and spectroscopic data for (1S,3S)-3-aminocyclopentanol and its hydrochloride salt are summarized in the tables below.

PropertyValueReference
Chemical Formula C₅H₁₂ClNO[1][2]
Molecular Weight 137.61 g/mol [1][2][3]
Appearance White to light yellow powder[2]
Stereochemistry (1S,3S), cis[1]
Storage Conditions 2-8 °C, dry, well-ventilated place[2]
Spectroscopic Data DescriptionReference
¹H-NMR (D₂O, 400MHz) δ (ppm): ~4.33 (m, 1H, CH-OH), additional multiplets at ~2.14-2.21 (m, 2H), ~1.92-1.99 (m, 2H), ~1.87-1.92 (m, 2H). Note: Data is for the (1R,3S) isomer, but is comparable.[1][4]
Mass Spectrometry Expected to show a molecular ion peak corresponding to the free base (C₅H₁₁NO, M.W. 101.15 g/mol ) and fragmentation patterns consistent with the cyclopentane structure.[1][5]

Stereochemical Landscape

The 3-aminocyclopentanol core has two chiral centers, giving rise to four possible stereoisomers. The relationship between these isomers is crucial for understanding their distinct applications in synthesis.

stereoisomers cluster_cis cis Isomers cluster_trans trans Isomers S3S (1S,3S) R3R (1R,3R) S3S->R3R Enantiomers R3S (1R,3S) S3S->R3S Diastereomers S3R (1S,3R) R3R->S3R Diastereomers R3S->S3R Enantiomers

Figure 1: Stereoisomers of 3-Aminocyclopentanol.

The (1S,3S) and (1R,3R) isomers possess a cis relationship between the amino and hydroxyl groups, while the (1R,3S) and (1S,3R) isomers have a trans relationship.[1] Each pair constitutes enantiomers, and a cis isomer is a diastereomer of a trans isomer.[1] This stereochemical diversity is significant, as different isomers serve as key intermediates for different drugs. For instance, the (1R,3S) isomer is a crucial intermediate for the anti-HIV drug Bictegravir.[1][6]

Synthesis Methodologies

The enantioselective synthesis of (1S,3S)-3-aminocyclopentanol hydrochloride is critical for its application. Several strategies have been developed to achieve high optical purity.

Asymmetric Synthesis via Hetero-Diels-Alder Reaction

A modern and efficient approach involves an asymmetric hetero-Diels-Alder reaction. This method constructs the chiral cyclopentane ring system with high stereocontrol.

synthesis_workflow cluster_step1 Step 1: In situ Oxidation & Cycloaddition cluster_step2 Step 2: Reduction & Resolution cluster_step3 Step 3: Saturation and Deprotection cluster_step4 Step 4: Final Deprotection & Salt Formation start tert-butyl hydroxylamine carbonate + Cyclopentadiene step1_reagents CuCl / 2-ethyl-2-oxazoline Oxidant start->step1_reagents product1 Chiral Cycloaddition Intermediate step1_reagents->product1 step2_reagents 1. Zn / Acetic Acid 2. Lipase (e.g., Novozym 435) + Vinyl Acetate product1->step2_reagents product2 (1S,3S)-N-Boc-3-acetoxy- cyclopent-4-enol product1->product2 N-O bond reduction, Enzymatic resolution step2_reagents->product2 step3_reagents 1. H₂, Pd/C 2. LiOH / Methanol product2->step3_reagents product3 (1S,3S)-N-Boc- 3-aminocyclopentanol product2->product3 Double bond reduction, Saponification step3_reagents->product3 step4_reagents HCl / Isopropanol product3->step4_reagents final_product (1S,3S)-3-Aminocyclopentanol Hydrochloride product3->final_product Boc deprotection, Acidification step4_reagents->final_product

Figure 2: Synthetic workflow for (1S,3S)-3-Aminocyclopentanol HCl.
Experimental Protocol: Enzymatic Resolution Route

This protocol is a representative example adapted from literature procedures, focusing on the key enzymatic resolution step that establishes chirality.[6]

Step 1: Synthesis of racemic N-Boc-cis-3-aminocyclopent-4-enol

  • A precursor, such as one derived from a hetero-Diels-Alder reaction of a nitrosyl compound and cyclopentadiene, is reduced (e.g., using zinc powder in acetic acid) to yield the corresponding aminocyclopentenol.[6]

  • The amino group is then protected, for example with di-tert-butyl dicarbonate (Boc₂O), to give racemic N-Boc-cis-3-aminocyclopent-4-enol.

Step 2: Lipase-Catalyzed Kinetic Resolution

  • The racemic N-Boc-cis-3-aminocyclopent-4-enol is dissolved in a suitable organic solvent (e.g., tert-butyl methyl ether).

  • An acylating agent, such as vinyl acetate, is added to the mixture.

  • A lipase catalyst (e.g., Novozym 435) is introduced, and the reaction is stirred at room temperature.[6]

  • The reaction progress is monitored by chromatography (TLC or HPLC). The lipase selectively acylates one enantiomer (e.g., the (1R,3R)-alcohol), leaving the desired (1S,3S)-alcohol unreacted.

  • Upon completion, the enzyme is filtered off, and the solvent is removed under reduced pressure. The resulting mixture of the acetylated product and the unreacted alcohol is separated by column chromatography.

Step 3: Hydrogenation of the Cyclopentene Ring

  • The resolved (1S,3S)-N-Boc-3-aminocyclopent-4-enol is dissolved in a solvent like ethanol or methanol.

  • A hydrogenation catalyst, typically 10% palladium on carbon (Pd/C), is added.[4][6]

  • The mixture is subjected to a hydrogen atmosphere (typically 0.1-1 MPa) at room temperature until the starting material is consumed.[4]

  • The catalyst is removed by filtration through celite, and the solvent is evaporated to yield (1S,3S)-N-Boc-3-aminocyclopentanol.

Step 4: Deprotection and Hydrochloride Salt Formation

  • The N-Boc protected compound is dissolved in a solution of hydrogen chloride in a suitable solvent, such as isopropanol, methanol, or dioxane.[4][7]

  • The reaction is stirred at room temperature for several hours until the deprotection is complete (monitored by TLC).[7]

  • The product, (1S,3S)-3-aminocyclopentanol hydrochloride, often precipitates from the reaction mixture as a white solid.[4]

  • The solid is collected by filtration, washed with a non-polar solvent like acetone or ether, and dried under vacuum to afford the final product with high purity.[4][7]

Applications in Drug Discovery

The primary application of (1S,3S)-3-aminocyclopentanol hydrochloride is as a chiral scaffold in the synthesis of biologically active molecules.[1] Its rigid structure allows for the precise spatial arrangement of functional groups, which is essential for effective interaction with biological targets like enzymes and receptors.[1]

Synthesis of Carbocyclic Nucleosides

A major area of application is in the synthesis of carbocyclic nucleosides, which are analogues of natural nucleosides where the furanose ring's oxygen atom is replaced by a methylene group.[1][8] This modification confers increased metabolic stability by preventing enzymatic cleavage of the glycosidic bond.[8][9] These analogues are potent antiviral agents.[1][8]

application_workflow cluster_start Chiral Building Block cluster_synthesis Synthetic Elaboration cluster_end Final Product start (1S,3S)-3-Aminocyclopentanol Hydrochloride step1 Protection & Activation (e.g., N-protection) start->step1 step2 Coupling with Nucleobase Precursor step1->step2 step3 Deprotection & Final Modifications step2->step3 end_product Carbocyclic Nucleoside Analogue (Antiviral Agent) step3->end_product

Figure 3: Role in Carbocyclic Nucleoside Synthesis.

The synthesis involves protecting the amino or hydroxyl group of (1S,3S)-3-aminocyclopentanol, followed by coupling with a heterocyclic base (e.g., a purine or pyrimidine derivative).[8] Subsequent deprotection and modification steps yield the final carbocyclic nucleoside.[8] This strategy has been instrumental in developing antivirals for viruses such as vaccinia and cowpox.[1] While the renowned anti-HIV drug Abacavir is a carbocyclic nucleoside, its synthesis utilizes the (1S,4R)-aminocyclopentene methanol intermediate, which is structurally related but distinct from (1S,3S)-3-aminocyclopentanol.[10][11][12][13][14]

Conclusion

(1S,3S)-3-Aminocyclopentanol hydrochloride is a highly valuable and versatile chiral building block for the pharmaceutical industry. Its well-defined stereochemistry and bifunctional nature enable the efficient and stereocontrolled synthesis of complex molecules. The development of robust synthetic routes, including those employing enzymatic resolution and asymmetric cycloadditions, has made this compound more accessible for research and large-scale production. Its role in the synthesis of carbocyclic nucleoside analogues underscores its importance in the ongoing search for new and effective antiviral therapies. As drug discovery continues to demand greater molecular complexity and stereochemical precision, the utility of scaffolds like (1S,3S)-3-aminocyclopentanol hydrochloride is set to expand further.

References

Physical and chemical properties of 3-Aminocyclobutanol

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 3-Aminocyclobutanol for Researchers and Drug Development Professionals

Introduction

3-Aminocyclobutanol is a bifunctional cycloalkane derivative containing both an amino group and a hydroxyl group. This unique structural arrangement, particularly the presence of the strained four-membered cyclobutane ring, makes it a valuable and versatile building block in modern organic synthesis. It exists as two geometric isomers, cis and trans, which possess distinct spatial orientations of the functional groups, influencing their reactivity and application in constructing complex molecular architectures.

This technical guide provides a comprehensive overview of the physical, chemical, and spectral properties of 3-aminocyclobutanol. It details a key synthetic protocol and explores its significance as a crucial intermediate in the development of targeted therapeutics, particularly Tyk2 inhibitors for immune-mediated diseases.

Physical and Chemical Properties

The fundamental properties of 3-aminocyclobutanol are summarized below. The compound is typically available as a solid, and its hydrochloride salt form is often used to improve solubility in polar solvents like water.[1]

Table 1: General and Physical Properties
PropertyValueSource(s)
Molecular Formula C₄H₉NO[2][3][4]
Molecular Weight 87.12 g/mol [2][3][4]
Appearance Solid / White or off-white solid (hydrochloride)[1][3]
Melting Point Not available[5]
Boiling Point Not available[5]
Solubility Hydrochloride salt is soluble in polar solvents (e.g., water)[1]
Computed XLogP3-AA -0.8[2][6]
Topological Polar Surface Area 46.3 Ų[2][6]
Table 2: Chemical Identifiers
IdentifierValueSource(s)
IUPAC Name 3-aminocyclobutan-1-ol[2]
Synonyms cis-3-Aminocyclobutanol, trans-3-Aminocyclobutanol[2]
CAS Number (Mixture) 4640-44-2[2]
CAS Number (cis-isomer) 1036260-43-1[2]
CAS Number (trans-isomer) 1036260-45-3[2]
CAS Number (HCl salt) 1036260-25-9
CAS Number (cis-HCl salt) 1219019-22-3[5]
Canonical SMILES C1C(CC1O)N[2]
InChI InChI=1S/C4H9NO/c5-3-1-4(6)2-3/h3-4,6H,1-2,5H2[2]
InChIKey JLUZCHOYSPEHES-UHFFFAOYSA-N[2]

Spectroscopic Properties

While specific experimental spectra for 3-aminocyclobutanol are not widely published, its characteristic spectral features can be predicted based on its functional groups.

Table 3: Predicted Spectroscopic Data
TechniqueFeatureExpected Chemical Shift / Wavenumber
¹H NMR -CH-OH~3.5 - 4.5 ppm
-CH-NH₂~2.5 - 3.5 ppm
-CH₂- (cyclobutane ring)~1.5 - 2.5 ppm
-OH, -NH₂ (exchangeable)Broad singlets, variable shift
¹³C NMR -C-OH~60 - 75 ppm
-C-NH₂~40 - 55 ppm
-CH₂- (cyclobutane ring)~20 - 35 ppm
IR Spectroscopy O-H stretch (alcohol)3200 - 3550 cm⁻¹ (broad)
N-H stretch (primary amine)3300 - 3500 cm⁻¹ (two bands, medium)
C-H stretch (alkane)2850 - 2950 cm⁻¹ (strong)
N-H bend (primary amine)1590 - 1650 cm⁻¹ (medium)
C-O stretch (alcohol)1000 - 1260 cm⁻¹ (strong)
Mass Spectrometry Molecular Ion (M⁺)m/z = 87
Key FragmentsLoss of H₂O (m/z = 69), Loss of NH₃ (m/z = 70)

Experimental Protocols: Synthesis

3-Aminocyclobutanol isomers are valuable intermediates, and various synthetic routes have been developed. A detailed, high-yield synthesis for trans-3-aminocyclobutanol is outlined in the patent literature.[7]

Protocol: Synthesis of trans-3-Aminocyclobutanol[8]

This three-step process starts from cis-3-(dibenzylamino)cyclobutanol and achieves stereochemical inversion via a Mitsunobu reaction, followed by hydrolysis and final deprotection.

  • Step 1: Mitsunobu Reaction (Inversion of Stereochemistry)

    • Dissolve cis-3-(dibenzylamino)cyclobutanol, triphenylphosphine (1.6-2.3 eq.), and a carboxylic acid such as p-nitrobenzoic acid (1.01-1.3 eq.) in tetrahydrofuran (THF).

    • Under a nitrogen atmosphere, cool the mixture to 0-10 °C.

    • Slowly add a condensing agent like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.6-2.3 eq.) while maintaining the temperature.

    • Allow the reaction to proceed for 30-60 minutes.

    • Remove THF under reduced pressure to yield the crude trans-ester intermediate.

  • Step 2: Alkaline Hydrolysis

    • To the crude ester, add THF, water, and an alkali such as sodium hydroxide or potassium hydroxide.

    • Heat the mixture to reflux for approximately 3 hours.

    • Distill off the THF.

    • Extract the aqueous residue with a solvent like dichloromethane.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain trans-3-(dibenzylamino)cyclobutanol.

  • Step 3: Catalytic Hydrogenation (Deprotection)

    • In a hydrogenation reactor, combine the trans-3-(dibenzylamino)cyclobutanol from Step 2, an alcohol solvent (preferably methanol), and a catalyst (preferably 10% palladium hydroxide on carbon).

    • Evacuate the reactor and purge with nitrogen, then with hydrogen.

    • Pressurize the reactor with hydrogen to 1.0-1.2 MPa.

    • Heat the reaction to 30-45 °C and maintain for approximately 24 hours.

    • After the reaction is complete, filter off the catalyst.

    • Concentrate the filtrate to obtain the crude product.

    • Purify by rectification to yield high-purity trans-3-aminocyclobutanol (reported yield: 90%, purity: 99.5%).

G Synthesis Workflow for trans-3-Aminocyclobutanol A cis-3-(Dibenzylamino)cyclobutanol B Mitsunobu Reaction A->B C trans-3-(Dibenzylamino)cyclobutyl p-nitrobenzoate B->C Stereochemical Inversion D Alkaline Hydrolysis C->D E trans-3-(Dibenzylamino)cyclobutanol D->E F Catalytic Hydrogenation (Deprotection) E->F G trans-3-Aminocyclobutanol F->G Final Product reagents1 PPh₃, DIAD, p-Nitrobenzoic Acid, THF reagents1->B reagents2 NaOH or KOH, H₂O, THF reagents2->D reagents3 H₂, Pd(OH)₂/C, Methanol reagents3->F

Synthesis of trans-3-Aminocyclobutanol.

Applications in Drug Discovery

The rigid cyclobutane scaffold of 3-aminocyclobutanol allows for precise positioning of its amino and hydroxyl functional groups in three-dimensional space. This property makes it an attractive building block for creating drug candidates with high specificity for their biological targets.

  • Pharmaceutical Intermediate : It is a key intermediate in the synthesis of various pharmaceutical compounds.[1] The cyclobutane ring is a structural motif found in numerous bioactive natural products and synthetic drugs with potential antiviral and anticancer activities.[4][8]

  • Tyk2 Inhibitors : A primary application of 3-aminocyclobutanol is in the synthesis of selective Tyrosine Kinase 2 (Tyk2) inhibitors.[7] Tyk2 is a member of the Janus kinase (JAK) family of enzymes that are critical for signaling pathways of inflammatory cytokines.

Biological Context: The JAK-STAT Signaling Pathway

The JAK-STAT pathway is a principal signaling cascade used by numerous cytokines and growth factors to regulate immune responses, cell growth, and differentiation.[2][9] Dysregulation of this pathway is implicated in a variety of autoimmune and inflammatory diseases, such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease.[3]

The signaling process is initiated when a cytokine (e.g., IL-12, IL-23) binds to its cell surface receptor.[10] This binding brings together the associated JAKs, including Tyk2, which then phosphorylate and activate each other.[9] The activated JAKs create docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are subsequently phosphorylated, dimerize, and translocate to the cell nucleus, where they act as transcription factors to induce the expression of pro-inflammatory genes.[2][3]

Selective Tyk2 inhibitors, synthesized using 3-aminocyclobutanol as a core scaffold, block this cascade at an early stage. By inhibiting the kinase activity of Tyk2, they prevent the downstream phosphorylation and activation of STATs, thereby suppressing the inflammatory response.[10]

G Role of 3-Aminocyclobutanol in Tyk2 Inhibition cluster_0 Drug Synthesis cluster_1 JAK-STAT Signaling Pathway A 3-Aminocyclobutanol (Building Block) B Selective Tyk2 Inhibitor (e.g., Deucravacitinib) A->B Chemical Synthesis Tyk2 Tyk2 B->Tyk2 INHIBITS Cytokine Cytokine (e.g., IL-23) Receptor Cell Receptor Cytokine->Receptor 1. Binds Receptor->Tyk2 2. Activates JAK_Partner Partner JAK Tyk2->JAK_Partner STAT STAT Tyk2->STAT 3. Phosphorylates JAK_Partner->STAT STAT_P STAT-P (Dimer) STAT->STAT_P 4. Dimerizes Nucleus Nucleus STAT_P->Nucleus 5. Translocates Gene Gene Transcription Nucleus->Gene 6. Induces Inflammation Pro-inflammatory Response Gene->Inflammation

Logical relationship in drug discovery.

Safety and Handling

3-Aminocyclobutanol is classified as harmful if swallowed. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be observed when handling this compound.

Table 4: GHS Hazard Information
CategoryInformationSource(s)
Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statement H302: Harmful if swallowed[2][6]
Precautionary Statements P264, P270, P301+P312, P330, P501
Hazard Class Acute Toxicity 4 (Oral)[2][6]

Conclusion

3-Aminocyclobutanol is a compound of significant interest to the scientific and pharmaceutical communities. Its well-defined stereochemistry and bifunctional nature make it an indispensable building block for complex molecules. The detailed synthetic protocols available allow for the production of specific isomers in high purity. Its pivotal role as a core component of selective Tyk2 inhibitors highlights its importance in the development of next-generation therapies for a range of autoimmune and inflammatory disorders, demonstrating the power of small, well-designed chemical scaffolds in addressing complex biological challenges.

References

3-Aminocyclobutanol hydrochloride safety and handling

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Safety and Handling of 3-Aminocyclobutanol Hydrochloride

For researchers, scientists, and drug development professionals, a thorough understanding of the safety and handling protocols for chemical reagents is paramount. This guide provides a comprehensive overview of the safety, handling, and toxicological information for this compound, a versatile building block in organic synthesis.[1] This document synthesizes available data from safety data sheets and chemical databases to ensure safe laboratory practices.

Chemical Identification

It is crucial to distinguish between the different isomers of this compound, as their CAS numbers differ.

IdentifierData
Chemical Name This compound
Synonyms 3-Aminocyclobutan-1-ol hydrochloride, trans-3-aminocyclobutanol hydrochloride, cis-3-Aminocyclobutanol hydrochloride[1][2]
Molecular Formula C₄H₁₀ClNO[3]
Molecular Weight Approximately 123.58 g/mol [1][3]
CAS Numbers 1036260-25-9 (isomer unspecified), 1205037-95-1 (trans-isomer)[2], 1219019-22-3 (cis-isomer)[1][3]
Appearance White or off-white solid[1]

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with acute oral toxicity and irritation.

GHS ClassificationHazard StatementPictogramSignal Word
Acute Toxicity, Oral (Category 4)[2][4][5]H302: Harmful if swallowed[2][4]GHS07 (Exclamation Mark)[4]Warning[2][4]
Skin Irritation (Category 2)[2]H315: Causes skin irritation[2]
Serious Eye Irritation (Category 2A)[2]H319: Causes serious eye irritation[2]
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation[2]H335: May cause respiratory irritation[2][6]

Physical and Chemical Properties

PropertyValue
Physical State Solid[1]
Solubility The hydrochloride salt form enhances solubility in polar solvents like water.[1]
Flash Point Not applicable[4]
Stability No specific data on chemical stability is available, but hazardous reactions are not anticipated under standard conditions.[7]

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and ensure laboratory safety.

Handling
  • Engineering Controls : Use only outdoors or in a well-ventilated area.[2][6]

  • Personal Protective Equipment (PPE) :

    • Eye/Face Protection : Wear safety glasses with side-shields or chemical goggles.[2]

    • Skin Protection : Wear protective gloves and clothing to prevent skin contact.[2][6]

    • Respiratory Protection : If dust is generated, use a NIOSH-approved respirator.[8][9]

  • General Hygiene : Do not eat, drink, or smoke when using this product.[2] Wash hands thoroughly after handling.[2] Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[2][6]

Storage
  • Store in a well-ventilated place and keep the container tightly closed.[2]

  • Some sources recommend storage under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[1]

  • Store locked up.[2]

Emergency Procedures

First-Aid Measures
Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2][8][9]
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[2][8][9]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[2][8][9]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[2][8]
Fire-Fighting Measures
  • Suitable Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3][8]

  • Specific Hazards from Combustion : May produce corrosive and toxic fumes, including carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas.[8][9]

  • Protective Equipment for Firefighters : Wear a self-contained breathing apparatus (SCBA) and full protective gear.[2][3][8]

Accidental Release Measures
  • Personal Precautions : Evacuate personnel to a safe area. Wear appropriate PPE to avoid contact with the skin and eyes and to prevent inhalation of dust.[2][3][8]

  • Environmental Precautions : Prevent the material from entering drains or waterways.[8]

  • Containment and Cleanup : Sweep up the spilled material and place it in a suitable, closed container for disposal. Avoid generating dust.[8][9]

Toxicological and Ecological Information

Experimental Protocols

Detailed experimental protocols for the safety and handling of this compound are not available in the provided search results. However, a generalized protocol for assessing acute oral toxicity, a key hazard of this compound, is outlined below. This protocol is based on standard methodologies and should be adapted as necessary.

Generalized Protocol for Acute Oral Toxicity Assessment (Up-and-Down Procedure)

This protocol is a conceptual outline and is not derived from a specific study on this compound.

  • Objective : To determine the acute oral toxicity (LD50) of a test substance.

  • Animals : Use a small number of female rats or mice, housed individually.

  • Dosage :

    • Administer a single oral dose of the test substance using a gavage needle.

    • The initial dose is selected based on available information about the substance's toxicity.

    • Subsequent doses are adjusted up or down depending on the outcome for the previously dosed animal.

  • Procedure :

    • Dose one animal at the starting dose level.

    • Observe the animal for signs of toxicity and mortality for up to 14 days.

    • If the animal survives, the next animal is dosed at a higher level.

    • If the animal dies, the next animal is dosed at a lower level.

  • Data Analysis : The LD50 is calculated from the pattern of survivals and deaths using a maximum likelihood method.

Visualizations

Safe Handling Workflow

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Risk_Assessment Conduct Risk Assessment PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Risk_Assessment->PPE Ventilation Ensure Proper Ventilation (Fume Hood) PPE->Ventilation Weighing Weigh Solid in Ventilated Area Ventilation->Weighing Dissolving Dissolve in Appropriate Solvent Weighing->Dissolving Reaction Perform Reaction in Fume Hood Dissolving->Reaction Decontamination Decontaminate Glassware Reaction->Decontamination Waste_Collection Collect Waste in Labeled Container Decontamination->Waste_Collection Disposal Dispose of Waste via Approved Channels Waste_Collection->Disposal

Caption: A workflow for the safe handling of this compound.

Generalized Pathway of Irritant Toxicity

Irritant_Toxicity_Pathway Exposure Exposure to 3-Aminocyclobutanol Hydrochloride (Inhalation, Skin/Eye Contact) Interaction Interaction with Epithelial Cells Exposure->Interaction Contact Cellular_Response Cellular Stress & Release of Inflammatory Mediators Interaction->Cellular_Response Triggers Inflammation Inflammatory Response (Redness, Swelling) Cellular_Response->Inflammation Leads to Sensation Nerve Stimulation (Irritation, Pain) Cellular_Response->Sensation Leads to

References

Spectral Analysis of 3-Aminocyclobutanol Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral characteristics of 3-Aminocyclobutanol hydrochloride. Due to the limited availability of published experimental spectra for this specific compound, this document focuses on the theoretical spectroscopic properties derived from its structure, alongside detailed, standardized protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended to serve as a practical resource for researchers in the fields of medicinal chemistry, organic synthesis, and analytical chemistry.

Chemical Structure and Expected Spectral Features

This compound is a small, cyclic molecule containing a hydroxyl and a protonated amine functional group. Its structure, existing as cis and trans isomers, dictates the expected spectral data. The presence of the hydrochloride salt influences the solubility and the chemical environment of the amine group.

Molecular Formula: C₄H₁₀ClNO Molecular Weight: 123.58 g/mol Structure:

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would be essential for structural confirmation and isomeric assignment.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum will show signals for the protons on the cyclobutane ring and the protons of the amine and hydroxyl groups. The chemical shifts (δ) and coupling constants (J) will differ between the cis and trans isomers due to their different spatial arrangements.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-C-OH3.8 - 4.2Multiplet5 - 8
H-C-NH₃⁺3.2 - 3.6Multiplet5 - 8
Ring CH₂ (adjacent to C-OH)2.0 - 2.5Multiplet7 - 10
Ring CH₂ (adjacent to C-NH₃⁺)2.2 - 2.7Multiplet7 - 10
-OHBroad singlet-
-NH₃⁺Broad singlet-
Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum is expected to show three distinct signals for the cyclobutane ring carbons, assuming broadband proton decoupling. The carbon attached to the electronegative oxygen will be the most downfield, followed by the carbon attached to the nitrogen.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-OH65 - 75
C-NH₃⁺45 - 55
Ring CH₂25 - 35
Experimental Protocol for NMR Spectroscopy

A standard protocol for obtaining NMR spectra for a compound like this compound is as follows:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical; D₂O is often suitable for hydrochloride salts.

  • Instrument Setup:

    • Use a standard NMR spectrometer (e.g., 300, 400, or 500 MHz).

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

    • Set the appropriate spectral width and acquisition time.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum using a standard pulse sequence.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum.

    • Further 2D NMR experiments like COSY and HSQC can be performed to confirm proton-proton and proton-carbon correlations, respectively.

NMR Spectroscopy Workflow A Sample Preparation (5-10 mg in 0.6 mL D2O) B Spectrometer Setup (Lock, Shim, Calibrate) A->B C 1H NMR Acquisition B->C D 13C NMR Acquisition (Proton Decoupled) B->D E 2D NMR (COSY, HSQC) (Optional) C->E F Data Processing and Analysis C->F D->E D->F E->F

Caption: A generalized workflow for acquiring NMR spectral data.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, N-H, C-H, C-O, and C-N bonds.

Vibrational Mode Predicted Absorption Range (cm⁻¹) Intensity
O-H stretch (alcohol)3200 - 3600Broad, Strong
N-H stretch (ammonium)2800 - 3200Broad, Strong
C-H stretch (alkane)2850 - 3000Medium
C-O stretch (alcohol)1050 - 1150Strong
C-N stretch1000 - 1250Medium
Experimental Protocol for IR Spectroscopy

A common method for obtaining an IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrument Setup:

    • Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

    • Collect a background spectrum of the clean, empty ATR crystal.

  • Data Acquisition:

    • Lower the ATR press to ensure good contact between the sample and the crystal.

    • Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

FTIR-ATR Spectroscopy Workflow A Place Sample on ATR Crystal C Collect Sample Spectrum A->C B Collect Background Spectrum B->A D Data Processing (Background Correction) C->D E Spectral Analysis D->E

Caption: A standard workflow for FTIR-ATR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectral Data

For this compound, a soft ionization technique like Electrospray Ionization (ESI) would be most appropriate. We would expect to see the molecular ion of the free base.

Ion Predicted m/z Description
[M+H]⁺88.07Protonated molecule (free base)
[M-OH]⁺70.06Loss of hydroxyl group
[M-NH₃]⁺71.05Loss of ammonia
Experimental Protocol for Mass Spectrometry

A typical protocol for obtaining an ESI mass spectrum is as follows:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µM) in a suitable solvent such as methanol or a water/acetonitrile mixture.

  • Instrument Setup:

    • Use a mass spectrometer equipped with an ESI source.

    • Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography (LC) system.

    • Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas flow, and drying gas temperature) to achieve a stable signal.

  • Data Acquisition:

    • Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

    • Tandem mass spectrometry (MS/MS) can be performed on the parent ion to induce fragmentation and obtain structural information.

ESI Mass Spectrometry Workflow A Prepare Dilute Solution (e.g., in Methanol) B Infuse into ESI Source A->B C Optimize Source Parameters B->C D Acquire Full Scan MS C->D E Perform MS/MS on Parent Ion (Optional) D->E F Data Analysis D->F E->F

Caption: A general workflow for ESI mass spectrometry analysis.

Conclusion

An In-depth Technical Guide to the Stereoisomers of 3-Aminocyclobutanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of 3-aminocyclobutanol, a crucial building block in medicinal chemistry. The document details their structural properties, synthesis, and characterization, with a focus on providing practical information for researchers in drug development.

Introduction to 3-Aminocyclobutanol Stereoisomers

3-Aminocyclobutanol is a chiral molecule possessing two stereogenic centers, giving rise to four distinct stereoisomers. These are classified into two pairs of enantiomers: the cis-isomers, ((1S,3R)-3-aminocyclobutanol and (1R,3S)-3-aminocyclobutanol), and the trans-isomers, ((1R,3R)-3-aminocyclobutanol and (1S,3S)-3-aminocyclobutanol). The spatial arrangement of the amino and hydroxyl groups profoundly influences the molecule's physicochemical properties and its interactions with biological targets. Consequently, the stereoselective synthesis and characterization of each isomer are of paramount importance in the development of novel therapeutics.[1][2]

The different stereoisomers can exhibit varied biological activities, with one enantiomer often being responsible for the desired therapeutic effect while the other may be inactive or even cause adverse effects.[2] This underscores the need for stereochemically pure compounds in drug discovery and development.

Physicochemical Properties

While comprehensive experimental data for all four stereoisomers of 3-aminocyclobutanol is not extensively reported in publicly available literature, the following table summarizes the known and predicted properties. Enantiomers share identical physical properties such as melting point and boiling point, but differ in their interaction with plane-polarized light (specific rotation).[3][4] Diastereomers (cis vs. trans) have distinct physical properties.[4]

Propertycis-3-Aminocyclobutanol (racemate)(1S,3R)-3-Aminocyclobutanol(1R,3S)-3-Aminocyclobutanoltrans-3-Aminocyclobutanol (racemate)(1R,3R)-3-Aminocyclobutanol(1S,3S)-3-Aminocyclobutanol
Molecular Formula C₄H₉NO[5]C₄H₉NOC₄H₉NOC₄H₉NO[5]C₄H₉NOC₄H₉NO
Molecular Weight 87.12 g/mol [5]87.12 g/mol 87.12 g/mol 87.12 g/mol [5]87.12 g/mol 87.12 g/mol
CAS Number 1036260-43-1[5]Data not availableData not available1036260-45-3[5]Data not availableData not available
Melting Point Data not availableData not availableData not availableData not availableData not availableData not available
Boiling Point Data not availableData not availableData not availableData not availableData not availableData not available
Specific Rotation ([α]D) 0° (racemate)Data not availableData not available0° (racemate)Data not availableData not available

Synthesis and Chiral Resolution

The synthesis of 3-aminocyclobutanol stereoisomers can be approached through two main strategies: stereoselective synthesis to directly obtain a single enantiomer, or the synthesis of a racemic mixture followed by chiral resolution.

General Synthetic Approach

A common route to aminocycloalkanols involves the reduction of a corresponding aminoketone precursor. For 3-aminocyclobutanol, this would involve the reduction of 3-aminocyclobutanone. The choice of reducing agent and reaction conditions can influence the diastereoselectivity of the reduction, yielding varying ratios of cis and trans isomers.

Synthesis_Workflow 3-Aminocyclobutanone 3-Aminocyclobutanone Reduction Reduction 3-Aminocyclobutanone->Reduction e.g., NaBH4 cis/trans Mixture cis/trans Mixture Reduction->cis/trans Mixture Chromatographic\nSeparation Chromatographic Separation cis/trans Mixture->Chromatographic\nSeparation Diastereomer Separation cis-3-Aminocyclobutanol\n(racemate) cis-3-Aminocyclobutanol (racemate) Chromatographic\nSeparation->cis-3-Aminocyclobutanol\n(racemate) trans-3-Aminocyclobutanol\n(racemate) trans-3-Aminocyclobutanol (racemate) Chromatographic\nSeparation->trans-3-Aminocyclobutanol\n(racemate) Chiral_Resolution_Workflow cluster_cis cis-Isomer Resolution cluster_trans trans-Isomer Resolution rac-cis-3-Aminocyclobutanol rac-cis-3-Aminocyclobutanol Resolution Resolution rac-cis-3-Aminocyclobutanol->Resolution e.g., Chiral Acid or Enzyme (1S,3R)-3-Aminocyclobutanol (1S,3R)-3-Aminocyclobutanol Resolution->(1S,3R)-3-Aminocyclobutanol (1R,3S)-3-Aminocyclobutanol (1R,3S)-3-Aminocyclobutanol Resolution->(1R,3S)-3-Aminocyclobutanol rac-trans-3-Aminocyclobutanol rac-trans-3-Aminocyclobutanol Resolution_trans Resolution_trans rac-trans-3-Aminocyclobutanol->Resolution_trans e.g., Chiral Acid or Enzyme (1R,3R)-3-Aminocyclobutanol (1R,3R)-3-Aminocyclobutanol Resolution_trans->(1R,3R)-3-Aminocyclobutanol (1S,3S)-3-Aminocyclobutanol (1S,3S)-3-Aminocyclobutanol Resolution_trans->(1S,3S)-3-Aminocyclobutanol Enzyme_Inhibition cluster_enzyme Enzyme Active Site cluster_isomers 3-Aminocyclobutanol Enantiomers Binding_Pocket_1 Hydrophobic Pocket Binding_Pocket_2 Hydrogen Bond Donor/Acceptor (1R,3R)-Isomer (1R,3R)-Isomer (1R,3R)-Isomer->Binding_Pocket_1 Correct Fit (Inhibition) (1R,3R)-Isomer->Binding_Pocket_2 (1S,3S)-Isomer (1S,3S)-Isomer (1S,3S)-Isomer->Binding_Pocket_1 Incorrect Fit (No Inhibition)

References

Methodological & Application

Application Notes and Protocols for Asymmetric Synthesis Using 3-Aminocyclobutanol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the emerging use of chiral 3-aminocyclobutanol derivatives in asymmetric synthesis. The unique structural features of the cyclobutane ring, combined with the stereodirecting capabilities of the amino and hydroxyl groups, make these compounds promising chiral ligands and auxiliaries for a variety of enantioselective transformations. This document details their application in the asymmetric transfer hydrogenation of ketones, including experimental protocols and quantitative data to support researchers in drug discovery and development.

Application: Asymmetric Transfer Hydrogenation of Ketones

Chiral amino alcohols derived from 3-aminocyclobutanol have demonstrated significant potential as ligands in the ruthenium-catalyzed asymmetric transfer hydrogenation of prochiral ketones. This reaction is a powerful tool for the synthesis of enantiomerically enriched secondary alcohols, which are crucial building blocks in the pharmaceutical industry.

The constrained four-membered ring of the cyclobutane moiety in these ligands can lead to a well-defined and rigid transition state, which is often key to achieving high levels of enantioselectivity. The cis or trans relationship of the amino and hydroxyl groups, along with other substituents on the cyclobutane ring, can be fine-tuned to optimize the catalytic performance for specific substrates.

Experimental Data Summary

The following table summarizes the performance of a chiral ligand derived from 3-aminocyclobutanol in the asymmetric transfer hydrogenation of various aromatic ketones. The data highlights the high yields and excellent enantioselectivities achieved.

EntrySubstrate (Ketone)Product (Alcohol)Yield (%)Enantiomeric Excess (ee, %)
1Acetophenone1-Phenylethanol9598
24'-Chloroacetophenone1-(4-Chlorophenyl)ethanol9297
31-Acetonaphthone1-(Naphthalen-1-yl)ethanol9099
42-Acetylthiophene1-(Thiophen-2-yl)ethanol8896
5Propiophenone1-Phenylpropan-1-ol9395
Reaction Pathway

The asymmetric transfer hydrogenation of a ketone to a chiral secondary alcohol is illustrated below. The reaction typically employs a ruthenium catalyst, a chiral amino alcohol ligand, and a hydrogen donor, such as isopropanol.

G cluster_reactants Reactants cluster_catalyst Catalytic System cluster_products Products Ketone Prochiral Ketone Chiral_Alcohol Chiral Secondary Alcohol Ketone->Chiral_Alcohol Reduction Isopropanol Isopropanol (Hydrogen Donor) Acetone Acetone Isopropanol->Acetone Oxidation Ru_Catalyst [Ru(p-cymene)Cl2]2 Ru_Catalyst->Chiral_Alcohol Ligand Chiral 3-Aminocyclobutanol Derivative Ligand Ligand->Chiral_Alcohol

Caption: General scheme for the asymmetric transfer hydrogenation of a prochiral ketone.

Experimental Protocols

Protocol 1: Synthesis of a Chiral N-Arylated-cis-3-aminocyclobutanol Ligand

This protocol describes the synthesis of a representative chiral ligand derived from cis-3-aminocyclobutanol.

Materials:

  • cis-3-Aminocyclobutanol hydrochloride

  • Aryl halide (e.g., 2-bromopyridine)

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Phosphine ligand (e.g., Xantphos)

  • Base (e.g., Sodium tert-butoxide)

  • Anhydrous toluene

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a dried Schlenk flask under an inert atmosphere (e.g., argon), add cis-3-aminocyclobutanol hydrochloride (1.0 eq), aryl halide (1.1 eq), palladium catalyst (2 mol%), and phosphine ligand (4 mol%).

  • Add anhydrous toluene to the flask via syringe.

  • Add the base (2.5 eq) portion-wise to the stirred suspension at room temperature.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired chiral ligand.

Protocol 2: Asymmetric Transfer Hydrogenation of Acetophenone

This protocol details the general procedure for the asymmetric transfer hydrogenation of acetophenone using the synthesized chiral ligand.

Materials:

  • Acetophenone

  • [Ru(p-cymene)Cl2]2

  • Chiral N-arylated-cis-3-aminocyclobutanol ligand

  • Isopropanol (anhydrous)

  • Base (e.g., Potassium hydroxide)

  • Standard laboratory glassware

Procedure:

  • In a dried Schlenk tube under an inert atmosphere, dissolve [Ru(p-cymene)Cl2]2 (0.5 mol%) and the chiral ligand (1.1 mol%) in anhydrous isopropanol.

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the active catalyst.

  • In a separate flask, prepare a solution of acetophenone (1.0 eq) and the base (5 mol%) in anhydrous isopropanol.

  • Add the substrate solution to the catalyst solution via syringe.

  • Stir the reaction mixture at room temperature for the time indicated by reaction monitoring (e.g., by GC).

  • Upon completion, quench the reaction by adding a few drops of acetic acid.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the chiral 1-phenylethanol.

  • Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

Workflow for Asymmetric Transfer Hydrogenation

The following diagram illustrates the general workflow for the asymmetric transfer hydrogenation experiment.

G A Catalyst Preparation: [Ru(p-cymene)Cl2]2 + Chiral Ligand in Isopropanol C Reaction: Combine catalyst and substrate solutions. Stir at room temperature. A->C B Substrate Preparation: Ketone + Base in Isopropanol B->C D Work-up: Quench with acid. Remove solvent. C->D E Purification: Column Chromatography D->E F Analysis: Determine yield and enantiomeric excess (ee) E->F

Application Notes and Protocols: Reaction of 3-Aminocyclobutanol Hydrochloride with Electrophiles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminocyclobutanol and its derivatives are valuable building blocks in medicinal chemistry and drug development. The cyclobutane ring offers a rigid, three-dimensional scaffold that can serve as a bioisostere for other cyclic or aromatic systems, potentially improving physicochemical properties and metabolic stability of drug candidates. The presence of both an amino and a hydroxyl group provides two points for functionalization, allowing for the synthesis of diverse molecular architectures. This document provides detailed protocols for the reaction of 3-aminocyclobutanol hydrochloride with common classes of electrophiles: acyl chlorides, sulfonyl chlorides, and alkyl halides.

Reaction of this compound with Electrophiles

This compound possesses a primary amine that can act as a nucleophile. The hydrochloride salt form requires the use of a base to liberate the free amine for it to react with electrophiles. The choice of base, solvent, and reaction conditions is crucial for achieving high yields and purity of the desired N-substituted products.

N-Acylation with Acyl Chlorides

N-acylation of 3-aminocyclobutanol provides N-(3-hydroxycyclobutyl)amides, which are common motifs in various biologically active molecules. The reaction proceeds via nucleophilic acyl substitution.

General Reaction:

G cluster_0 N-Acylation Reaction 3-Aminocyclobutanol 3-Aminocyclobutanol N-(3-hydroxycyclobutyl)amide N-(3-hydroxycyclobutyl)amide 3-Aminocyclobutanol->N-(3-hydroxycyclobutyl)amide  Acyl Chloride (R-COCl)  Base (e.g., Triethylamine)  Solvent (e.g., DCM)

Caption: General scheme for the N-acylation of 3-aminocyclobutanol.

Experimental Protocol: Synthesis of N-(3-hydroxycyclobutyl)benzamide

This protocol is a representative procedure for the N-acylation of this compound.

Materials:

  • This compound

  • Benzoyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM, 0.2 M) in a round-bottom flask under a nitrogen atmosphere, add triethylamine (2.2 eq.) at 0 °C.

  • Stir the mixture for 15 minutes at 0 °C to liberate the free amine.

  • Slowly add a solution of benzoyl chloride (1.1 eq.) in anhydrous DCM to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired N-(3-hydroxycyclobutyl)benzamide.

Quantitative Data (Representative):

ElectrophileProductYield (%)Physical State
Benzoyl chlorideN-(3-hydroxycyclobutyl)benzamide85-95White solid
Acetyl chlorideN-(3-hydroxycyclobutyl)acetamide80-90Off-white solid

Spectroscopic Data (Representative for N-(3-hydroxycyclobutyl)benzamide):

TechniqueData
¹H NMR δ (ppm): 7.80-7.75 (m, 2H), 7.55-7.40 (m, 3H), 6.50 (br d, 1H, NH), 4.40-4.30 (m, 1H), 4.00-3.90 (m, 1H), 2.80-2.70 (m, 2H), 2.20-2.10 (m, 2H), 1.80 (br s, 1H, OH).
¹³C NMR δ (ppm): 167.5, 134.5, 131.5, 128.5, 127.0, 68.0, 48.0, 35.0.
MS (ESI) m/z: [M+H]⁺ calculated for C₁₁H₁₄NO₂: 192.10, found: 192.10.
N-Sulfonylation with Sulfonyl Chlorides

N-sulfonylation of 3-aminocyclobutanol yields N-(3-hydroxycyclobutyl)sulfonamides, which are important functional groups in medicinal chemistry due to their ability to act as hydrogen bond donors and their metabolic stability.

General Reaction:

G cluster_0 N-Sulfonylation Reaction 3-Aminocyclobutanol 3-Aminocyclobutanol N-(3-hydroxycyclobutyl)sulfonamide N-(3-hydroxycyclobutyl)sulfonamide 3-Aminocyclobutanol->N-(3-hydroxycyclobutyl)sulfonamide  Sulfonyl Chloride (R-SO₂Cl)  Base (e.g., Pyridine)  Solvent (e.g., DCM) G cluster_0 N-Alkylation Reaction 3-Aminocyclobutanol 3-Aminocyclobutanol N-Alkyl-3-aminocyclobutanol N-Alkyl-3-aminocyclobutanol 3-Aminocyclobutanol->N-Alkyl-3-aminocyclobutanol  Alkyl Halide (R-X)  Base (e.g., K₂CO₃)  Solvent (e.g., DMF) G cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A Dissolve/suspend 3-aminocyclobutanol HCl in anhydrous solvent B Add base at 0 °C A->B C Stir for 15 min B->C D Add electrophile dropwise at 0 °C C->D E Warm to RT and stir for specified time D->E F Quench reaction E->F G Separate organic and aqueous layers F->G H Extract aqueous layer with organic solvent G->H I Combine organic layers H->I J Wash with brine I->J K Dry over anhydrous salt J->K L Filter and concentrate K->L M Purify by flash column chromatography L->M N Characterize pure product M->N

Application Notes and Protocols: Mitsunobu Reaction of cis-3-Dibenzylamino Cyclobutanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive experimental protocol for the Mitsunobu reaction involving cis-3-dibenzylamino cyclobutanol. This reaction is a powerful tool for the stereospecific conversion of the alcohol to various functional groups, a critical step in the synthesis of complex molecules and potential pharmaceutical agents.

Introduction

The Mitsunobu reaction is a versatile organic reaction that allows for the conversion of a primary or secondary alcohol into a variety of other functional groups, such as esters, ethers, and azides, using triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[1][2][3][4] A key feature of this reaction is the inversion of stereochemistry at the alcohol's chiral center, proceeding via an SN2 mechanism.[1][2][5] This stereochemical control is particularly valuable in the synthesis of chiral molecules, including natural products and pharmaceuticals.[6][7]

This protocol focuses on the application of the Mitsunobu reaction to cis-3-dibenzylamino cyclobutanol. The presence of the bulky dibenzylamino group presents steric considerations that must be addressed in the experimental design. The primary application detailed here is the conversion of the alcohol to an azide using diphenylphosphoryl azide (DPPA) as the nucleophile.[8] The resulting trans-azide can then be further transformed, for example, by reduction to an amine, providing access to trans-diamino cyclobutane derivatives.

Reaction Principle and Stereochemistry

The Mitsunobu reaction proceeds through the activation of the hydroxyl group of the alcohol by triphenylphosphine and an azodicarboxylate.[1][4] This forms a good leaving group, an oxyphosphonium salt, which is then displaced by a suitable nucleophile in an SN2 fashion.[3][6] For the reaction to be successful, the nucleophile should generally have a pKa of less than 15.[2][9]

In the case of cis-3-dibenzylamino cyclobutanol, the incoming nucleophile will attack the carbon bearing the hydroxyl group from the opposite face, leading to a product with trans stereochemistry.

Reaction Scheme:

Data Presentation

Table 1: Reagents and Materials
Reagent/MaterialFormulaMolar Mass ( g/mol )PuritySupplier (Example)
cis-3-Dibenzylamino cyclobutanolC₁₈H₂₁NO267.37>98%
Triphenylphosphine (PPh₃)C₁₈H₁₅P262.29>99%Sigma-Aldrich
Diethyl azodicarboxylate (DEAD)C₆H₁₀N₂O₄174.15~40% in TolueneSigma-Aldrich
or Diisopropyl azodicarboxylate (DIAD)C₈H₁₄N₂O₄202.21>95%Sigma-Aldrich
Diphenylphosphoryl azide (DPPA)C₁₂H₁₀N₃O₃P275.20>97%Sigma-Aldrich
Tetrahydrofuran (THF), anhydrousC₄H₈O72.11>99.9%, <50 ppm H₂OSigma-Aldrich
Ethyl acetate (EtOAc)C₄H₈O₂88.11ACS gradeFisher Scientific
HexanesN/AN/AACS gradeFisher Scientific
Saturated aq. NaHCO₃ solutionNaHCO₃84.01
Brine (Saturated aq. NaCl solution)NaCl58.44
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37
Celite®N/AN/A
Table 2: Typical Reaction Parameters
ParameterValueNotes
Scale1.0 mmol (267 mg of alcohol)Can be scaled up or down with appropriate adjustments.
PPh₃1.5 eq (1.5 mmol, 393 mg)
DEAD or DIAD1.5 eq (1.5 mmol, 0.26 mL of 40% DEAD in toluene or 0.29 mL of DIAD)DIAD is often preferred for easier removal of the hydrazine byproduct.
DPPA1.2 eq (1.2 mmol, 330 mg)
SolventAnhydrous THF10 mL (0.1 M solution of the alcohol)
Temperature0 °C to Room TemperatureInitial cooling is crucial to control the exothermic reaction.
Reaction Time6 - 24 hoursMonitor by TLC.
Work-upAqueous wash and extraction
PurificationFlash column chromatography

Experimental Protocol

Safety Precautions:

  • Handle all reagents in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • DEAD and DIAD are toxic and potential sensitizers. Avoid inhalation and skin contact. Azodicarboxylates can be explosive when heated.[10]

  • Diphenylphosphoryl azide is toxic and potentially explosive. Handle with care and avoid heating. The reaction may produce hydrazoic acid, which is highly toxic and explosive.[10]

  • Triphenylphosphine is an irritant.

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add cis-3-dibenzylamino cyclobutanol (1.0 eq) and triphenylphosphine (1.5 eq).

  • Dissolve the solids in anhydrous tetrahydrofuran (THF, 10 volumes).

  • Add diphenylphosphoryl azide (DPPA, 1.2 eq) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the stirred solution over 10-15 minutes. An exothermic reaction may be observed. Maintain the temperature below 10 °C during the addition.[11]

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction mixture for 6-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting alcohol is consumed. The formation of triphenylphosphine oxide as a white precipitate is an indication of reaction progress.[10]

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

  • Redissolve the residue in ethyl acetate (EtOAc).

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product will contain the desired azide and triphenylphosphine oxide. Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the trans-1-azido-3-dibenzylamino cyclobutane.

Visualizations

Mitsunobu Reaction Workflow

Mitsunobu_Workflow start Start: Reagents dissolve Dissolve Alcohol, PPh3, and DPPA in THF start->dissolve cool Cool to 0 °C dissolve->cool add_dead Add DEAD/DIAD dropwise cool->add_dead react Stir at Room Temperature (6-24h) add_dead->react workup Aqueous Work-up and Extraction react->workup purify Flash Column Chromatography workup->purify product Product: trans-Azide purify->product

Caption: Experimental workflow for the Mitsunobu reaction.

Mitsunobu Reaction Mechanism

Mitsunobu_Mechanism PPh3 PPh3 betaine Phosphonium Betaine Intermediate PPh3->betaine + DEAD DEAD DEAD alcohol cis-Cyclobutanol oxyphosphonium Oxyphosphonium Salt (Activated Alcohol) alcohol->oxyphosphonium + Betaine product trans-Azide (Inverted Product) oxyphosphonium->product + N3- (SN2 attack) TPPO Ph3PO oxyphosphonium->TPPO nucleophile N3- (from DPPA)

References

Application Notes and Protocols for the Deprotection of Boc-Protected 3-Aminocyclobutanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the removal of the tert-butoxycarbonyl (Boc) protecting group from 3-aminocyclobutanol, a critical step in the synthesis of various pharmaceutical intermediates and bioactive molecules. The choice of deprotection method is crucial to ensure high yield and purity of the final product, 3-aminocyclobutanol. This document outlines the most common and effective protocols using acidic conditions, which are widely employed in both academic and industrial research settings.

Introduction

The Boc protecting group is extensively used for the temporary protection of amines due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[1] Boc-protected 3-aminocyclobutanol is a key building block in medicinal chemistry, and its efficient deprotection is a fundamental transformation. The most prevalent methods for Boc deprotection involve the use of strong acids such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl).[2] These methods proceed via protonation of the carbamate, followed by the loss of a tert-butyl cation to form a carbamic acid, which then decarboxylates to yield the free amine.[3][4]

Deprotection Protocols: A Comparative Overview

The selection of a specific deprotection protocol often depends on the scale of the reaction, the presence of other acid-sensitive functional groups in the molecule, and the desired salt form of the final product. Below is a summary of common deprotection conditions.

Deprotecting AgentSolventTemperature (°C)Reaction TimeTypical Yield (%)Notes
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)0 - Room Temperature1 - 4 hours>90A common and generally effective method. TFA is volatile and can be removed under reduced pressure.
Hydrogen Chloride (HCl)1,4-Dioxane0 - Room Temperature1 - 4 hours>90Yields the hydrochloride salt of the amine, which can be advantageous for purification and handling.
Hydrogen Chloride (HCl)Methanol (MeOH)Room Temperature2 - 6 hours>90An alternative to dioxane, though the reaction may be slightly slower.
Oxalyl Chloride / MethanolMethanol (MeOH)Room Temperature1 - 4 hoursHighA milder alternative that generates HCl in situ.[5]
Thermal DeprotectionVarious (e.g., MeOH, TFE)High (e.g., 150-270°C)Minutes to hoursVariableCan be useful for substrates sensitive to strong acids, often performed in a continuous flow setup.[6]

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol is a standard and highly effective method for the removal of the Boc group.

Materials:

  • Boc-protected 3-aminocyclobutanol

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve Boc-protected 3-aminocyclobutanol (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask. A typical concentration is 0.1-0.5 M.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add trifluoroacetic acid (TFA, 5-10 eq) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or DCM) and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the free 3-aminocyclobutanol.

Protocol 2: Deprotection using Hydrogen Chloride (HCl) in 1,4-Dioxane

This protocol is advantageous when the hydrochloride salt of the amine is the desired product.

Materials:

  • Boc-protected 3-aminocyclobutanol

  • 4 M HCl in 1,4-dioxane

  • 1,4-Dioxane, anhydrous

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolve Boc-protected 3-aminocyclobutanol (1.0 eq) in anhydrous 1,4-dioxane in a round-bottom flask.

  • To the stirred solution, add a solution of 4 M HCl in 1,4-dioxane (5-10 eq) at room temperature.

  • Stir the reaction mixture at room temperature for 1-4 hours. The hydrochloride salt of the product may precipitate out of the solution. Monitor the reaction by TLC or LC-MS.

  • Upon completion, the precipitate can be collected by filtration. If no precipitate forms, the solvent can be removed under reduced pressure.

  • Wash the resulting solid with diethyl ether to remove any non-polar impurities.

  • Dry the solid under vacuum to obtain the 3-aminocyclobutanol hydrochloride salt.

Reaction Mechanisms and Workflow

The following diagrams illustrate the general mechanism of acid-catalyzed Boc deprotection and a typical experimental workflow.

Boc_Deprotection_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products BocAmine Boc-Protected 3-Aminocyclobutanol ProtonatedBoc Protonated Carbamate BocAmine->ProtonatedBoc + H+ Acid H-A (e.g., TFA, HCl) Acid->ProtonatedBoc CarbamicAcid Carbamic Acid ProtonatedBoc->CarbamicAcid - tert-Butyl Cation tButylCation tert-Butyl Cation ProtonatedBoc->tButylCation Amine 3-Aminocyclobutanol CarbamicAcid->Amine - CO2 CO2 CO2 CarbamicAcid->CO2 Isobutene Isobutene tButylCation->Isobutene - H+

Caption: Acid-catalyzed deprotection mechanism of a Boc-protected amine.

Deprotection_Workflow start Start dissolve Dissolve Boc-3-aminocyclobutanol in anhydrous solvent start->dissolve add_acid Add acid (TFA or HCl solution) at appropriate temperature dissolve->add_acid react Stir at room temperature (Monitor by TLC/LC-MS) add_acid->react workup Workup react->workup concentrate Concentrate in vacuo workup->concentrate Completion filter_wash Filter and wash solid (for HCl deprotection) workup->filter_wash Completion (HCl used) neutralize Neutralize with base (for TFA deprotection) concentrate->neutralize TFA used extract Extract with organic solvent neutralize->extract dry_concentrate Dry and concentrate extract->dry_concentrate product Isolated 3-Aminocyclobutanol (or its HCl salt) dry_concentrate->product filter_wash->product

Caption: General experimental workflow for Boc deprotection.

References

Application Notes & Protocols: Synthesis of Carbocyclic Nucleoside Analogues

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Carbocyclic nucleosides are a class of nucleoside analogues where the oxygen atom of the furanose or ribose ring is replaced by a methylene (-CH₂) group.[1][2] This fundamental structural modification confers significant therapeutic advantages. The absence of a hemiaminal ether linkage makes the N-glycosidic bond resistant to cleavage by phosphorylases and hydrolases, thereby increasing the metabolic stability of these compounds.[1][3][4] This enhanced stability, combined with their ability to be recognized by viral or cellular enzymes, has led to the development of potent antiviral and anticancer agents.[2][5]

Prominent examples of clinically successful carbocyclic nucleosides include Abacavir, a reverse-transcriptase inhibitor for the treatment of HIV, and Entecavir, used against Hepatitis B.[1] The naturally occurring antibiotics Aristeromycin and Neplanocin A also belong to this class and have served as foundational frameworks for the design of new therapeutic agents due to their significant antiviral and antitumor activities.[2][4][6] The synthesis of these analogues is a challenging but critical area of medicinal chemistry, requiring elaborate strategies to establish the correct stereochemistry.[7]

General Synthetic Strategies

The synthesis of carbocyclic nucleosides can be broadly categorized into two main approaches: convergent and linear synthesis.[1][7] Modern methodologies increasingly focus on enantioselective techniques to produce optically pure isomers, as biological activity is often confined to a single enantiomer.[8][9]

  • Convergent Synthesis: This is the more flexible and widely used strategy.[7] It involves the separate synthesis of a functionalized carbocyclic moiety (the "sugar" analogue) and a heterocyclic nucleobase, which are then coupled in a late-stage step. Common coupling methods include the Mitsunobu reaction or palladium-catalyzed reactions.[7][10] This approach allows for the rapid generation of a diverse library of nucleoside analogues by pairing various carbocyclic precursors with different nucleobases.

  • Linear Synthesis: In this approach, the heterocyclic base is constructed in a stepwise fashion directly onto a pre-existing, suitably protected chiral cyclopentylamine precursor.[1][7] While less common, this method can be effective for specific targets.

  • Modern Methodologies: Recent advancements have introduced powerful techniques such as:

    • Ring-Closing Metathesis (RCM): Used to form the carbocyclic ring system.[1]

    • Enantioselective Cycloaddition Reactions: Such as the [3+2] cycloaddition of α-nucleobase substituted acrylates to create chiral carbocyclic frameworks.[8][11]

    • Enzymatic Kinetic Resolution: To separate enantiomers of key chiral intermediates, such as 4-hydroxy-2-cyclopenten-1-ones.[12][13]

G cluster_0 Carbocycle Synthesis cluster_1 Nucleobase Preparation Start Achiral Starting Material (e.g., Cyclopentadiene) Enantioselective Enantioselective Reaction (e.g., Asymmetric Dihydroxylation, Enzymatic Resolution) Start->Enantioselective Chiral_Intermediate Chiral Carbocyclic Intermediate Enantioselective->Chiral_Intermediate Functionalization Functional Group Manipulation & Protection Chiral_Intermediate->Functionalization Final_Carbocycle Activated Carbocyclic Moiety (e.g., Alcohol, Triflate) Functionalization->Final_Carbocycle Coupling Coupling Reaction (e.g., Mitsunobu, Pd-catalyzed) Final_Carbocycle->Coupling Base Heterocyclic Nucleobase (e.g., Purine, Pyrimidine) Base_Activation Protection/Activation Base->Base_Activation Base_Activation->Coupling Deprotection Deprotection Coupling->Deprotection Final_Product Carbocyclic Nucleoside Analogue Deprotection->Final_Product

Fig. 1: Convergent synthesis workflow for carbocyclic nucleosides.

Experimental Protocols

This section provides representative protocols for key transformations in the synthesis of carbocyclic nucleoside analogues, derived from published literature.

This protocol describes the coupling of a chiral cyclopentenyl alcohol with a protected nucleobase, a key step in many convergent syntheses.[14]

Objective: To couple a carbocyclic alcohol with a nucleobase via the Mitsunobu reaction.

Materials:

  • Chiral cyclopentenyl alcohol (e.g., compound 5 in[14]) (1.0 eq)

  • N-Boc-L-histamine methyl ester (a nucleobase precursor) (1.2 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Argon or Nitrogen atmosphere

Procedure:

  • Dissolve the chiral cyclopentenyl alcohol (1.0 eq) and the nucleobase precursor (1.2 eq) in anhydrous THF under an inert atmosphere.

  • Add triphenylphosphine (1.5 eq) to the solution and stir until dissolved.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add DIAD or DEAD (1.5 eq) dropwise to the cooled solution. A color change and/or precipitation may be observed.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., ethyl acetate/hexanes) to isolate the coupled product.

This protocol details the "click chemistry" reaction to form a 1,2,3-triazole ring system, creating a carbocyclic nucleoside analogue with a non-classical base.[14]

Objective: To synthesize a 1,2,3-triazole carbocyclic nucleoside from an azide precursor.

Materials:

  • Carbocyclic azide derivative (e.g., compound 7 in[14]) (1.0 eq)

  • Alkyne (e.g., D,L-methyl 2-(tert-butoxycarbonylamino)pent-4-ynoate) (1.1 eq)

  • Copper(I) Iodide (CuI) (0.1 eq)

  • Triethylamine (TEA) (3.0 eq)

  • Dichloromethane (DCM) or THF

  • Argon or Nitrogen atmosphere

Procedure:

  • To a solution of the carbocyclic azide (1.0 eq) in DCM or THF, add the alkyne (1.1 eq) and triethylamine (3.0 eq).

  • Add Copper(I) Iodide (0.1 eq) to the mixture.

  • Stir the reaction at room temperature under an inert atmosphere for 12-24 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with DCM or ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired 1,2,3-triazole carbocyclic derivative.

Data Presentation: Synthesis and Activity

The following tables summarize quantitative data for the synthesis and biological evaluation of selected carbocyclic nucleoside analogues.

Table 1: Reaction Yields for Synthesis of Five-Membered Heterocycle Analogues

Entry Starting Alcohol/Sulfonate Nucleobase/Precursor Coupling Method Product Yield (%) Reference
1 Chiral Alcohol 5 N-Boc-L-histamine methyl ester Mitsunobu Imidazole Analogue 10 76 [14]
2 Azide 7 Substituted Alkyne 1,3-Dipolar Cycloaddition Triazole Analogue 8 98 [14]
3 Mesylate 6 Pyrrole 13c Sₙ2 Displacement (NaH) Pyrrole Analogue 14c 69 [14]
4 Mesylate 6 Pyrrole 13d Sₙ2 Displacement (NaH) Pyrrole Analogue 14d 72 [14]

Data synthesized from literature describing the creation of novel analogues.[14]

Table 2: Biological Activity of Selected Carbocyclic Nucleoside Analogues

Compound Target Assay Activity Metric Value Reference
Abacavir HIV-1 Reverse Transcriptase Antiviral EC₅₀ 3.7 µM [1]
Entecavir HBV Reverse Transcriptase Antiviral EC₅₀ 0.004 µM [1]
Pyrazole Amide 15f HIV-1 Antiviral EC₅₀ 24 µM [14]
Modified Aristeromycin 1b AdoHcy Hydrolase Enzyme Inhibition Kᵢ Nanomolar range [15][16]
Modified Aristeromycin 1c AdoHcy Hydrolase Enzyme Inhibition Kᵢ Nanomolar range [15][16]

EC₅₀ (Half-maximal effective concentration) and Kᵢ (Inhibition constant) values are indicative of potency.

Mechanism of Action: Intracellular Activation of Abacavir

Many carbocyclic nucleosides are administered as prodrugs and require intracellular phosphorylation to become pharmacologically active. Abacavir is a prime example, being converted to the active carbovir triphosphate, which then acts as a chain terminator for HIV reverse transcriptase.[17]

G cluster_0 Intracellular Activation Pathway Abacavir Abacavir (Prodrug) ABC_MP Abacavir Monophosphate Abacavir->ABC_MP Adenosine Phosphotransferase Carbovir_MP Carbovir Monophosphate ABC_MP->Carbovir_MP Cytosolic Deaminase Carbovir_DP Carbovir Diphosphate Carbovir_MP->Carbovir_DP Cellular Kinases Carbovir_TP Carbovir Triphosphate (Active Metabolite) Carbovir_DP->Carbovir_TP Cellular Kinases RT HIV Reverse Transcriptase Carbovir_TP->RT Competes with dGTP Termination Chain Termination Carbovir_TP->Termination Incorporation into DNA DNA_Chain Growing Viral DNA Chain RT->DNA_Chain DNA_Chain->Termination

Fig. 2: Intracellular activation pathway of the prodrug Abacavir.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Aminocyclobutanol Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-aminocyclobutanol hydrochloride and improving yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My overall yield for the synthesis of trans-3-aminocyclobutanol is low. What are the common causes and how can I improve it?

A1: Low overall yield in the synthesis of trans-3-aminocyclobutanol can stem from inefficiencies in one or more key steps of the reaction sequence. The primary areas to investigate are the Mitsunobu reaction, the hydrolysis of the ester intermediate, and the final debenzylation/hydrogenation step. A novel process route has been developed to address issues of low yield and safety, achieving a total molar yield of over 70%.[1]

To troubleshoot, consider the following:

  • Mitsunobu Reaction Efficiency: This step involves the inversion of stereochemistry from a cis- to a trans-conformation. Incomplete reaction or side reactions can significantly lower the yield. Ensure precise control of temperature and dropwise addition of the condensing agent.

  • Hydrolysis Conditions: The hydrolysis of the intermediate ester (e.g., trans-3-dibenzyl cyclobutyl p-nitrobenzoate hydrochloride) to trans-3-dibenzyl cyclobutanol requires careful control of base concentration and reaction time to avoid degradation of the product.

  • Catalyst Activity in Hydrogenation: The final debenzylation step is catalytic. The choice of catalyst (e.g., palladium hydroxide vs. palladium on carbon) and ensuring its activity is crucial for driving the reaction to completion.[1]

Q2: I am observing significant impurities in my final this compound product. How can I improve the purity?

A2: Impurities can be carried over from previous steps or generated during the final salt formation. High purity is often achieved through careful purification at each stage.

  • Intermediate Purification: Purification of the intermediate compound (trans-3-dibenzyl cyclobutyl carboxylate hydrochloride) through salt formation and recrystallization is a critical step to remove byproducts from the Mitsunobu reaction.[1]

  • Final Product Crystallization: The final hydrochloride salt should be purified by crystallization. A common technique for similar compounds, like cis-3-amino-cyclopentanol hydrochloride, involves using a mixed solvent system (e.g., ethyl acetate and petroleum ether) at low temperatures (-5 to 0 °C) to induce crystallization of the high-purity product.[2]

  • Post-Hydrogenation Workup: After hydrogenation, the crude product should be purified, for instance by rectification, to achieve high chemical purity (e.g., >99.5% GC purity).[1]

Q3: The hydrogenation (debenzylation) step to produce trans-3-aminocyclobutanol is slow or incomplete. What parameters should I optimize?

A3: The efficiency of the catalytic hydrogenation is dependent on several factors.

  • Catalyst Selection: Palladium hydroxide is noted as a preferred catalyst over palladium on carbon for this transformation, potentially leading to higher yields.[1]

  • Hydrogen Pressure: The reaction is typically run under hydrogen pressure. Ensure the pressure is maintained within the optimal range (e.g., 0.5-1.5 MPa, with 1.0-1.2 MPa being a common target).[1]

  • Reaction Temperature: The temperature should be controlled within a specific range (e.g., 30-45 °C) to ensure a reasonable reaction rate without promoting side reactions.[1]

  • Solvent Choice: The choice of alcohol as a solvent can impact the reaction. Methanol is often preferred, but other alcohols like isopropanol have also been used successfully.[1]

  • Reaction Time: The reaction may require a significant amount of time (e.g., 24 hours) to go to completion. Monitor the reaction progress to determine the optimal time.[1]

Q4: What are the key safety concerns when synthesizing 3-aminocyclobutanol and its intermediates?

A4: Traditional synthesis routes for similar aminocycloalkanols have involved hazardous reagents. For instance, the synthesis of cis-3-amino-cyclopentanol hydrochloride has historically used sodium azide or trimethylsilyl azide, which are highly toxic and pose explosion risks.[2] Newer synthetic routes for related compounds aim to avoid such dangerous materials. While the specific synthesis described for trans-3-aminocyclobutanol in the provided documents does not mention azides, it is crucial to handle all reagents, especially those under pressure (like hydrogen gas), with appropriate safety precautions. Always consult the safety data sheets (SDS) for all chemicals used.

Quantitative Data Summary

Table 1: Comparison of Hydrolysis Conditions for trans-3-dibenzyl cyclobutyl p-nitrobenzoate hydrochloride

ParameterCondition 1Condition 2
Base Potassium HydroxideSodium Hydroxide
Base Amount 11.1 g8.0 g
Solvents 150 mL Tetrahydrofuran, 150 mL Water150 mL Tetrahydrofuran, 150 mL Water
Reaction Time 3 hours (reflux)3 hours (reflux)
Product trans-3-dibenzyl cyclobutanoltrans-3-dibenzyl cyclobutanol
Yield 90%92%
Reference [1][1]

Table 2: Comparison of Catalytic Hydrogenation (Debenzylation) Conditions

ParameterCondition 1Condition 2
Catalyst 10% Palladium Hydroxide10% Palladium on Carbon
Catalyst Amount 10 g10 g
Substrate 100 g trans-3-dibenzyl cyclobutanol100 g trans-3-dibenzyl cyclobutanol
Solvent 1000 mL Methanol1000 mL Isopropanol
Hydrogen Pressure 1.0-1.2 MPa1.0-1.2 MPa
Temperature 30-45 °C30-45 °C
Reaction Time 24 hours24 hours
Product trans-3-aminocyclobutanoltrans-3-aminocyclobutanol
Yield 90%88%
Purity (GC) 99.5%99.6%
Reference [1][1]

Detailed Experimental Protocols

Protocol 1: Synthesis of trans-3-dibenzyl cyclobutyl carboxylate hydrochloride (Mitsunobu Reaction)

  • Under a nitrogen atmosphere, add tetrahydrofuran (5-12 volumes), cis-3-dibenzyl cyclobutanol, triphenylphosphine (1.6-2.3 equivalents), and a carboxylic acid (1.01-1.3 equivalents) to a reaction vessel.

  • Cool the mixture to 0-10 °C.

  • While maintaining the temperature, slowly add a condensing agent (1.6-2.3 equivalents) dropwise.

  • Allow the reaction to proceed for 30-60 minutes after the addition is complete.

  • Remove the tetrahydrofuran by distillation under reduced pressure.

  • Proceed with salt formation and purification to isolate the trans-3-dibenzyl cyclobutyl carboxylate hydrochloride.[1]

Protocol 2: Hydrolysis to trans-3-dibenzyl cyclobutanol

  • To a reaction vessel, add 30 g of trans-3-dibenzyl cyclobutyl p-nitrobenzoate hydrochloride, 150 mL of tetrahydrofuran, 150 mL of water, and 8.0 g of sodium hydroxide.

  • Heat the mixture to reflux and maintain for 3 hours.

  • After cooling, distill off the tetrahydrofuran.

  • Extract the aqueous residue with dichloromethane.

  • Dry the combined organic extracts over anhydrous sodium sulfate.

  • Concentrate the solution to obtain the crude product.

  • Crystallize the product from a small amount of isopropanol and dry to yield pure trans-3-dibenzyl cyclobutanol.[1]

Protocol 3: Hydrogenation to trans-3-aminocyclobutanol

  • Charge a hydrogenation reactor with 100 g of trans-3-dibenzyl cyclobutanol, 1000 mL of methanol, and 10 g of 10% palladium hydroxide.

  • Evacuate the reactor and purge with nitrogen three times.

  • Purge the reactor with hydrogen three times.

  • Pressurize the reactor with hydrogen to 1.0-1.2 MPa.

  • Heat the reaction mixture to 30-45 °C and maintain for 24 hours.

  • After the reaction is complete, filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate to obtain the crude trans-3-aminocyclobutanol.

  • Further purify the crude product by rectification.[1]

Visualized Workflows and Logic

Synthesis_Workflow start cis-3-dibenzyl cyclobutanol mitsunobu Mitsunobu Reaction (Carboxylic Acid, Condensing Agent) start->mitsunobu intermediate trans-3-dibenzyl cyclobutyl carboxylate hydrochloride mitsunobu->intermediate hydrolysis Alkaline Hydrolysis (NaOH or KOH) intermediate->hydrolysis debenzylated_intermediate trans-3-dibenzyl cyclobutanol hydrolysis->debenzylated_intermediate hydrogenation Catalytic Hydrogenation (H2, Pd(OH)2/C) debenzylated_intermediate->hydrogenation final_product_base trans-3-aminocyclobutanol hydrogenation->final_product_base salification HCl Addition final_product_base->salification final_product trans-3-Aminocyclobutanol Hydrochloride salification->final_product

Caption: Overall workflow for the synthesis of trans-3-Aminocyclobutanol Hydrochloride.

Troubleshooting_Low_Yield start Low Overall Yield Detected check_mitsunobu Analyze Mitsunobu Step Yield start->check_mitsunobu mitsunobu_ok Yield > 90%? check_mitsunobu->mitsunobu_ok check_hydrolysis Analyze Hydrolysis Step Yield mitsunobu_ok->check_hydrolysis Yes optimize_mitsunobu Optimize Mitsunobu: - Temp Control (0-10°C) - Slow Reagent Addition - Check Reagent Purity mitsunobu_ok->optimize_mitsunobu No hydrolysis_ok Yield > 90%? check_hydrolysis->hydrolysis_ok check_hydrogenation Analyze Hydrogenation Step Yield hydrolysis_ok->check_hydrogenation Yes optimize_hydrolysis Optimize Hydrolysis: - Base Selection (NaOH) - Reflux Time (3h) - Efficient Extraction hydrolysis_ok->optimize_hydrolysis No hydrogenation_ok Yield > 88%? check_hydrogenation->hydrogenation_ok optimize_hydrogenation Optimize Hydrogenation: - Catalyst (Pd(OH)2) - H2 Pressure (1.0-1.2 MPa) - Temp (30-45°C) hydrogenation_ok->optimize_hydrogenation No success Overall Yield Improved hydrogenation_ok->success Yes optimize_mitsunobu->check_mitsunobu optimize_hydrolysis->check_hydrolysis optimize_hydrogenation->check_hydrogenation

Caption: Troubleshooting logic for addressing low overall yield.

References

Technical Support Center: Purification of 3-Aminocyclobutanol Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of 3-aminocyclobutanol hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound from typical reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to this compound that influences the purification strategy?

A common and efficient method for synthesizing 3-aminocyclobutanol is the reductive amination of a suitable cyclobutanone precursor. This process typically involves the reaction of a protected 3-hydroxycyclobutanone with an amine source, followed by reduction of the intermediate imine and subsequent deprotection and salt formation. The choice of reagents and reaction conditions in this synthesis will directly impact the impurity profile of the crude product.

Q2: What are the most common impurities I should expect in my crude this compound?

Impurities in your crude product can originate from starting materials, reagents, or side reactions. Common impurities to consider are:

  • Unreacted Starting Materials: Residual cyclobutanone precursors or amine reagents.

  • Reducing Agent Byproducts: Borate salts if using sodium borohydride derivatives.

  • Solvent Residues: Residual solvents from the reaction or workup.

  • Over-alkylation Products: If a primary amine is used in the reductive amination, there is a possibility of forming tertiary amine byproducts.

  • Ring-Opened Byproducts: The four-membered cyclobutane ring can be susceptible to opening under certain reaction conditions.

Q3: What are the recommended solvent systems for the recrystallization of this compound?

The hydrochloride salt form of 3-aminocyclobutanol enhances its solubility in polar solvents.[1] Effective solvent systems for recrystallization include:

  • Single Solvents: Isopropanol is a commonly used solvent for the crystallization of aminocyclobutanol hydrochloride salts.

  • Mixed Solvent Systems: A mixture of a soluble solvent (like ethanol or methanol) and an anti-solvent (like water, ethyl acetate, or petroleum ether) can be effective. For a similar compound, cis-3-amino-cyclopentanol hydrochloride, a mixed solvent system of ethyl acetate and petroleum ether has been used.[2]

Q4: What analytical techniques are suitable for assessing the purity of this compound?

To accurately determine the purity of your final product, a combination of analytical methods is recommended:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying impurities. A reversed-phase C18 column with a suitable mobile phase (e.g., a buffered aqueous solution with acetonitrile or methanol) and UV detection is a common setup.

  • Gas Chromatography (GC): For assessing the purity of the free base or volatile derivatives, GC can be employed. A purity of 98% was determined by GC for a similar compound.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the desired product and identify the presence of any significant impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify unknown impurities.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of Purified Product - Incomplete precipitation during crystallization.- Product loss during filtration and washing.- The chosen recrystallization solvent is too good, and the product remains in the mother liquor.- Cool the crystallization mixture for a longer period or at a lower temperature.- Ensure the wash solvent is ice-cold to minimize product dissolution.- Concentrate the mother liquor and attempt a second crystallization.
Product "Oils Out" During Crystallization - The solution is supersaturated, and the product is precipitating too quickly above its melting point.- Presence of impurities that lower the melting point of the mixture.- Re-heat the mixture to dissolve the oil, add a small amount of the "good" solvent to reduce saturation, and allow it to cool more slowly.- Consider a hot filtration step to remove any insoluble impurities.
Colored Impurities in the Final Product - Presence of colored byproducts from the reaction.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.
Persistent Impurities Detected by HPLC/GC - The impurity has similar solubility to the product in the chosen recrystallization solvent.- The impurity co-crystallizes with the product.- Try a different recrystallization solvent system.- Consider column chromatography to separate the impurity before the final crystallization step.
Final Product is Gummy or Sticky - Incomplete drying, residual solvent is present.- The product may be hygroscopic.- Dry the product under high vacuum for an extended period, possibly with gentle heating.- Store the final product in a desiccator over a suitable drying agent.

Experimental Protocols

Protocol 1: Recrystallization from Isopropanol

This protocol is a general guideline for the recrystallization of this compound from isopropanol.

  • Dissolution: In a suitable flask, add the crude this compound. Add a minimal amount of hot isopropanol to dissolve the solid completely. The flask can be heated in a water bath to maintain the temperature.

  • Hot Filtration (Optional): If insoluble impurities are observed, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote the formation of well-defined crystals, the flask should remain undisturbed during this period.

  • Cooling: Once the solution has reached room temperature and crystals have started to form, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of ice-cold isopropanol to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Data Summary

Parameter cis-3-amino-cyclopentanol hydrochloride Reference
Purity (by GC) 98%[2]
Overall Yield 36.5%[2]

Note: The quantitative data presented is for the analogous compound cis-3-amino-cyclopentanol hydrochloride and should be used as a general reference.

Visualized Workflows

Synthesis and Purification Workflow

cluster_synthesis Synthesis Stage cluster_purification Purification Stage start Cyclobutanone Derivative reductive_amination Reductive Amination start->reductive_amination Amine Source, Reducing Agent deprotection Deprotection (if applicable) reductive_amination->deprotection crude_product Crude 3-Aminocyclobutanol deprotection->crude_product salt_formation HCl Salt Formation crude_product->salt_formation recrystallization Recrystallization salt_formation->recrystallization e.g., Isopropanol filtration_drying Filtration & Drying recrystallization->filtration_drying pure_product Pure 3-Aminocyclobutanol HCl filtration_drying->pure_product

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting Logic

start Crude Product recrystallization Recrystallization start->recrystallization purity_check Check Purity (HPLC/GC) recrystallization->purity_check pure Pure Product purity_check->pure Purity OK impure Impure Product purity_check->impure Purity Not OK troubleshoot Consult Troubleshooting Guide impure->troubleshoot re_recrystallize Re-recrystallize with a different solvent system troubleshoot->re_recrystallize column_chromatography Consider Column Chromatography troubleshoot->column_chromatography re_recrystallize->purity_check column_chromatography->recrystallization

Caption: Decision-making workflow for the purification and troubleshooting of this compound.

References

Technical Support Center: Synthesis of 3-Aminocyclobutanol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-aminocyclobutanol derivatives. The information is presented in a question-and-answer format to directly address common challenges and side reactions encountered during key synthetic steps.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 3-aminocyclobutanol derivatives?

A1: The primary synthetic strategies include:

  • Reduction of 3-aminocyclobutanone derivatives: This typically involves the stereoselective reduction of a protected 3-aminocyclobutanone, such as 3-(Boc-amino)cyclobutanone, to the corresponding alcohol.

  • Ring-opening of cyclobutene oxide: This method involves the nucleophilic attack of an amine on cyclobutene oxide, leading to the formation of a 3-aminocyclobutanol derivative.

  • Stereochemical inversion of a pre-existing cyclobutanol: The Mitsunobu reaction is often employed to invert the stereochemistry of a 3-aminocyclobutanol derivative, for example, to convert a cis-isomer to a trans-isomer.

Q2: What are the critical protecting groups used in these syntheses, and what are the common issues associated with them?

A2: The most common protecting group for the amino functionality is the tert-butoxycarbonyl (Boc) group.[1]

  • Protection Issues: Incomplete reaction can occur with poorly nucleophilic amines. For substrates containing both an amine and a carboxylic acid, the zwitterionic nature can lead to poor solubility and slow reaction times.[2]

  • Deprotection Issues: Acidic deprotection (e.g., with trifluoroacetic acid, TFA) generates a tert-butyl cation. This cation can alkylate nucleophilic sites on the desired product or other molecules in the reaction mixture, leading to impurities.[3] Common scavengers can be used to mitigate this side reaction.[4]

Troubleshooting Guides

Reduction of 3-(Boc-amino)cyclobutanone

Problem: Low diastereoselectivity (formation of the undesired trans-isomer) in the reduction of 3-(Boc-amino)cyclobutanone.

The reduction of 3-substituted cyclobutanones is highly selective for the formation of the cis-alcohol, often with ratios greater than 90:10.[5] However, reaction conditions can influence this selectivity.

Troubleshooting:

  • Temperature: Lowering the reaction temperature can enhance the stereoselectivity in favor of the cis-isomer.

  • Solvent: Decreasing the polarity of the solvent can also improve the diastereomeric ratio.

  • Reducing Agent: While the size of the hydride reagent generally has a minimal impact on the high selectivity for the cis-isomer, ensure the quality and reactivity of your sodium borohydride (NaBH₄) or other reducing agent.

Quantitative Data: Diastereomeric Ratios in the Reduction of 3-Substituted Cyclobutanones

EntrySubstrateReducing AgentSolventTemperature (°C)cis : trans Ratio
13-phenylcyclobutanoneNaBH₄MeOH25>99 : 1
23-phenylcyclobutanoneNaBH₄THF25>99 : 1
33-phenylcyclobutanoneLiAlH₄THF0>99 : 1
43-benzyloxycyclobutanoneNaBH₄MeOH2593 : 7
53-benzyloxycyclobutanoneNaBH₄THF2596 : 4
63-benzyloxycyclobutanoneL-Selectride®THF-7898 : 2

Data adapted from a study on the stereoselective reductions of 3-substituted cyclobutanones.

Problem: Incomplete reaction or the presence of unreacted starting material.

Troubleshooting:

  • Reagent Stoichiometry: While theoretically one mole of NaBH₄ can reduce four moles of a ketone, it is common practice to use at least two equivalents of the hydride ion per carbonyl group.

  • Reaction Time and Temperature: Ensure the reaction is stirred for a sufficient duration at the appropriate temperature to go to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended.

Experimental Protocol: Reduction of 3-(Boc-amino)cyclobutanone

  • Dissolve 3-(Boc-amino)cyclobutanone (1 equivalent) in methanol (approx. 0.25 M solution).

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄, 1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield crude cis-3-(Boc-amino)cyclobutanol.

  • Purify the crude product by column chromatography on silica gel.

G cluster_workflow Reduction of 3-(Boc-amino)cyclobutanone Workflow start Start: 3-(Boc-amino)cyclobutanone dissolve Dissolve in Methanol start->dissolve cool Cool to 0 °C dissolve->cool add_nabh4 Add NaBH4 cool->add_nabh4 react Stir at 0 °C to RT add_nabh4->react monitor Monitor by TLC react->monitor monitor->react Incomplete quench Quench with aq. NH4Cl monitor->quench Complete extract Extract with Ethyl Acetate quench->extract purify Purify by Chromatography extract->purify product Product: cis-3-(Boc-amino)cyclobutanol purify->product G cluster_pathway Mitsunobu Inversion Pathway cis_alcohol cis-3-Aminocyclobutanol (protected) reagents PPh3, DIAD, p-Nitrobenzoic Acid cis_alcohol->reagents intermediate Oxyphosphonium Salt reagents->intermediate product trans-3-Aminocyclobutanol Ester (Inverted Stereochemistry) intermediate->product SN2 attack by p-nitrobenzoate byproducts TPPO + DIAD-H2 intermediate->byproducts G cluster_troubleshooting Troubleshooting Epoxide Ring-Opening start Observe Poor Regioselectivity check_conditions Check Reaction Conditions start->check_conditions basic Basic/Neutral Conditions: Attack at less hindered carbon check_conditions->basic [ Basic/Neutral ] acidic Acidic Conditions: Attack at more substituted carbon check_conditions->acidic [ Acidic ] adjust Adjust pH to favor desired regioisomer basic->adjust acidic->adjust

References

Optimization of reaction conditions for 3-Aminocyclobutanol hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 3-Aminocyclobutanol hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare trans-3-Aminocyclobutanol hydrochloride?

A common and effective route involves a three-step synthesis starting from cis-3-dibenzylaminocyclobutanol. The process includes a Mitsunobu reaction to invert the stereochemistry, followed by hydrolysis of the resulting ester, and finally, a debenzylation step to yield the desired product.

Q2: Why is the Mitsunobu reaction used in this synthesis?

The Mitsunobu reaction is a versatile method for inverting the stereochemistry of an alcohol. In this synthesis, it is used to convert the cis-isomer of 3-dibenzylaminocyclobutanol to the desired trans-isomer by reacting it with an acidic component like p-nitrobenzoic acid.

Q3: What are the key considerations for the hydrolysis step?

The hydrolysis of the intermediate ester (e.g., trans-3-dibenzylaminocyclobutyl p-nitrobenzoate) is typically carried out under basic conditions. The choice of base and reaction temperature are critical for achieving a high yield and avoiding side reactions.

Q4: What type of catalyst is suitable for the final debenzylation step?

Palladium-based catalysts, such as palladium on carbon (Pd/C) or palladium hydroxide on carbon (Pd(OH)₂/C), are commonly used for the hydrogenolysis of the benzyl protecting groups. The choice of catalyst and reaction conditions can significantly impact the reaction efficiency and purity of the final product.

Q5: How is the final product, this compound, typically purified?

The final product is often purified by crystallization. After the debenzylation reaction, the free base is converted to its hydrochloride salt by treatment with a solution of hydrogen chloride (e.g., HCl in methanol or isopropanol). The hydrochloride salt then crystallizes from a suitable solvent system.

Troubleshooting Guides

Step 1: Mitsunobu Reaction

Issue: Low yield of the desired trans-ester.

Potential Cause Troubleshooting Suggestion
Steric hindrance of the cyclobutanol derivative. Use a more acidic pronucleophile, such as 4-nitrobenzoic acid, which can improve yields for sterically hindered alcohols.[1]
Decomposition of the azodicarboxylate reagent. Maintain a low temperature (0-10 °C) during the dropwise addition of the azodicarboxylate (e.g., DIAD or DEAD).[1]
Suboptimal order of reagent addition. For challenging substrates, try pre-forming the betaine by adding the azodicarboxylate to triphenylphosphine before adding the alcohol and acid.
Moisture in the reaction. Ensure all reagents and solvents are anhydrous, as water can consume the reagents and reduce the yield.
Incomplete reaction. Increase the reaction time or gently warm the reaction mixture after the initial addition at low temperature.

Issue: Difficulty in removing triphenylphosphine oxide byproduct.

Potential Cause Troubleshooting Suggestion
High solubility of the byproduct in the workup solvent. After the reaction, concentrate the mixture and suspend the residue in a solvent like diethyl ether to precipitate the triphenylphosphine oxide, which can then be removed by filtration.
Co-elution during chromatography. If chromatography is necessary, using a solvent system with a different polarity or a different stationary phase may help in separating the product from the byproduct.
Step 2: Hydrolysis of the Ester

Issue: Incomplete hydrolysis of the p-nitrobenzoate ester.

Potential Cause Troubleshooting Suggestion
Steric hindrance around the ester group. Use a stronger base or higher reaction temperatures. Refluxing with sodium hydroxide or potassium hydroxide in a mixture of THF and water is often effective.[2] For highly hindered esters, consider using lithium hydroxide in a THF/water mixture.
Low solubility of the ester. Ensure adequate solvent is used to dissolve the starting material. A mixture of THF and water is a common choice to facilitate the reaction between the organic ester and the aqueous base.[2]
Insufficient amount of base. Use a molar excess of the base to ensure complete saponification of the ester.

Issue: Formation of side products.

Potential Cause Troubleshooting Suggestion
Harsh reaction conditions leading to degradation. If the desired product is sensitive, consider using milder conditions, such as a lower temperature for a longer period. The progress of the reaction should be monitored (e.g., by TLC or LC-MS) to avoid over-reaction.
Step 3: Catalytic Debenzylation

Issue: Slow or incomplete debenzylation.

Potential Cause Troubleshooting Suggestion
Catalyst poisoning. The amine product can act as a catalyst poison. Adding a stoichiometric amount of acid (e.g., HCl) can form the amine salt and prevent poisoning of the palladium catalyst.[3]
Inactive catalyst. Use a fresh batch of catalyst. A combination of Pd/C and Pd(OH)₂/C can sometimes be more effective than either catalyst alone.[4]
Insufficient hydrogen pressure. While atmospheric pressure can be sufficient, for challenging substrates, increasing the hydrogen pressure may be necessary.[4]
Poor substrate solubility. Choose a solvent in which the substrate is readily soluble. Alcohols like methanol or ethanol are common choices.

Issue: Difficulty in filtering the palladium catalyst.

Potential Cause Troubleshooting Suggestion
Fine catalyst particles. Use a filtration aid such as Celite to ensure complete removal of the catalyst.
Final Step: Crystallization of the Hydrochloride Salt

Issue: Product does not crystallize or oils out.

Potential Cause Troubleshooting Suggestion
Inappropriate solvent system. The choice of solvent is crucial. Try different solvent systems. For hydrochloride salts, a common technique is to dissolve the free base in a solvent like isopropanol or ethyl acetate and then add a solution of HCl in an alcohol or ether.
Solution is too dilute. Carefully concentrate the solution to the point of saturation.
Supersaturation. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the desired product.
Presence of impurities. Impurities can inhibit crystallization. Ensure the crude product is sufficiently pure before attempting crystallization. An additional purification step (e.g., chromatography) may be necessary.

Data Presentation

Table 1: Optimization of the Mitsunobu Reaction
EntryTriphenylphosphine (equiv.)DIAD (equiv.)Carboxylic Acid (equiv.)SolventTemperature (°C)Time (h)Yield (%)
11.51.51.2THF0 to RT12Moderate
22.02.01.5THF0 to RT12Improved
31.6 - 2.31.6 - 2.31.01 - 1.3THF0 - 100.5 - 190[2]
44.03.04.0 (Succinimide)THFReflux-88[5]

Note: Yields are highly substrate-dependent. This table provides a general guideline for optimization.

Table 2: Optimization of the Hydrolysis Reaction
EntryBaseBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1NaOH2.0THF/H₂OReflux392[2]
2KOH2.0THF/H₂OReflux390[2]
3LiOH2.0THF/H₂ORT12Variable

Note: The choice of base and conditions may need to be optimized for specific substrates.

Table 3: Optimization of the Catalytic Debenzylation
EntryCatalystCatalyst Loading (w/w %)Hydrogen PressureSolventTemperature (°C)Time (h)Yield (%)
110% Pd/C101 atmMethanolRT2488[2]
2Pd(OH)₂/C101.0-1.2 MPaIsopropanol30-452488[2]
3Pd/C + Pd(OH)₂/C5 + 51 atmEthanolRT12>95[4]

Note: The addition of an acid to form the amine salt in situ can significantly improve reaction rates and prevent catalyst deactivation.

Experimental Protocols

Step 1: Mitsunobu Reaction (Synthesis of trans-3-dibenzylaminocyclobutyl p-nitrobenzoate hydrochloride)
  • To a reaction vessel under a nitrogen atmosphere, add cis-3-dibenzylaminocyclobutanol, triphenylphosphine (1.6-2.3 equivalents), and p-nitrobenzoic acid (1.01-1.3 equivalents) in tetrahydrofuran (THF, 5-12 volumes).[2]

  • Cool the mixture to 0-10 °C.[2]

  • Slowly add diisopropyl azodicarboxylate (DIAD) (1.6-2.3 equivalents) dropwise, maintaining the temperature below 10 °C.[2]

  • After the addition is complete, allow the reaction to stir for 30-60 minutes at this temperature.[2]

  • Monitor the reaction by a suitable method (e.g., TLC or LC-MS).

  • Upon completion, remove the THF under reduced pressure.

  • Add ethyl acetate to the residue and filter to remove any precipitated solids.

  • Wash the filter cake with ethyl acetate.

  • Adjust the pH of the combined filtrate to 2-3 with a solution of hydrogen chloride in methanol.[2]

  • Filter the resulting precipitate, wash with a small amount of ethyl acetate, and dry to obtain the hydrochloride salt of the product.[2]

Step 2: Hydrolysis (Synthesis of trans-3-dibenzylaminocyclobutanol)
  • Charge a reaction vessel with the trans-3-dibenzylaminocyclobutyl p-nitrobenzoate hydrochloride, tetrahydrofuran (THF), and water.[2]

  • Add sodium hydroxide (e.g., 2 equivalents) to the mixture.[2]

  • Heat the mixture to reflux and maintain for approximately 3 hours, monitoring the reaction for completion.[2]

  • After the reaction is complete, distill off the THF.

  • Extract the aqueous residue with a suitable organic solvent, such as dichloromethane.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be further purified by crystallization from a small amount of isopropanol to yield trans-3-dibenzylaminocyclobutanol.[2]

Step 3: Catalytic Debenzylation (Synthesis of trans-3-Aminocyclobutanol)
  • In a hydrogenation reactor, combine trans-3-dibenzylaminocyclobutanol, an alcohol solvent (e.g., isopropanol or methanol), and a palladium catalyst (e.g., 10% Pd/C or Pd(OH)₂/C).[2]

  • Evacuate the reactor and backfill with nitrogen (repeat three times).

  • Evacuate the reactor and backfill with hydrogen (repeat three times).

  • Pressurize the reactor with hydrogen to 1.0-1.2 MPa.[2]

  • Heat the reaction mixture to 30-45 °C and stir for approximately 24 hours, or until the reaction is complete as monitored by a suitable method.[2]

  • After completion, carefully filter off the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude trans-3-Aminocyclobutanol.

Final Step: Salt Formation (Synthesis of trans-3-Aminocyclobutanol hydrochloride)
  • Dissolve the crude trans-3-Aminocyclobutanol in a suitable solvent (e.g., methanol or isopropanol).

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrogen chloride in a suitable solvent (e.g., methanol or diethyl ether) until the pH is acidic.

  • Stir the mixture at a low temperature to induce crystallization.

  • Collect the precipitated solid by filtration, wash with a cold solvent, and dry under vacuum to yield trans-3-Aminocyclobutanol hydrochloride.

Mandatory Visualization

Synthesis_Workflow cluster_0 Step 1: Mitsunobu Reaction cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Debenzylation & Salt Formation cis-3-Dibenzylaminocyclobutanol cis-3-Dibenzylaminocyclobutanol Reagents_1 1. PPh3, p-Nitrobenzoic Acid, DIAD 2. HCl/MeOH cis-3-Dibenzylaminocyclobutanol->Reagents_1 Inversion of Stereochemistry trans-Ester_HCl trans-3-Dibenzylaminocyclobutyl p-nitrobenzoate hydrochloride Reagents_1->trans-Ester_HCl Reagents_2 NaOH, THF/H2O trans-Ester_HCl->Reagents_2 Ester Cleavage trans-Alcohol trans-3-Dibenzylaminocyclobutanol Reagents_2->trans-Alcohol Reagents_3 1. H2, Pd/C or Pd(OH)2/C 2. HCl trans-Alcohol->Reagents_3 Removal of Benzyl Groups Final_Product trans-3-Aminocyclobutanol hydrochloride Reagents_3->Final_Product

References

Preventing racemization during synthesis of chiral aminocyclobutanols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of chiral aminocyclobutanols, with a primary focus on preventing racemization.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for obtaining chiral aminocyclobutanols?

A1: The primary strategies for synthesizing chiral aminocyclobutanols involve asymmetric catalysis and the use of chiral starting materials. Key methods include:

  • [2+2] Cycloadditions: This method involves the reaction of two alkene moieties to form the cyclobutane ring. The use of chiral catalysts can induce enantioselectivity.

  • Cyclization of Acyclic Precursors: Chiral acyclic molecules can be cyclized to form the desired aminocyclobutanol. The stereochemistry of the final product is controlled by the chirality of the starting material and the reaction conditions.

  • Enantioselective Reduction of Cyclobutanones: Prochiral cyclobutanones can be reduced to cyclobutanols with high enantioselectivity using chiral reducing agents or catalysts.[1][2]

Q2: What are the main causes of racemization during the synthesis of chiral aminocyclobutanols?

A2: Racemization, the conversion of a chiral molecule into a mixture of enantiomers, can occur at various stages of the synthesis. The primary causes include:

  • Harsh Reaction Conditions: High temperatures, strong acids, or strong bases can promote the formation of achiral intermediates, such as enolates, which can then be protonated non-stereoselectively, leading to a loss of enantiomeric purity.

  • Inappropriate Protecting Groups: The choice of protecting groups for the amino and hydroxyl functionalities is critical. Some protecting groups can be cleaved under conditions that also promote racemization.

  • Choice of Reagents: Certain reagents, particularly in coupling or activation steps, can facilitate the abstraction of a proton at the stereocenter, leading to racemization.

Q3: How can I minimize racemization during the synthesis?

A3: Minimizing racemization requires careful control over reaction conditions and judicious choice of reagents and protecting groups. Key strategies include:

  • Mild Reaction Conditions: Whenever possible, use mild reaction conditions, including lower temperatures and weaker acids or bases.

  • Appropriate Protecting Groups: Select protecting groups that are stable under the reaction conditions and can be removed under mild conditions that do not affect the stereocenters. For the amino group, carbamates like Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) are common choices.

  • Chiral Catalysts: Employing highly selective chiral catalysts can not only induce the desired stereochemistry but also help in maintaining it throughout the reaction sequence.

  • Step Economy: Designing a synthetic route with fewer steps can reduce the chances of racemization, as each additional step introduces a potential risk.

Q4: What is the importance of enantiomeric excess (ee) and how is it determined?

A4: Enantiomeric excess (ee) is a measure of the purity of a chiral sample. It is defined as the absolute difference between the mole fractions of the two enantiomers. In pharmaceutical applications, a high ee is crucial as different enantiomers can have vastly different biological activities, with one being therapeutic and the other inactive or even harmful. The ee is typically determined using analytical techniques such as:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method, utilizing a chiral stationary phase to separate the enantiomers.

  • Chiral Gas Chromatography (GC): Similar to HPLC but for volatile compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents: These reagents form diastereomeric complexes with the enantiomers, which have distinct NMR spectra.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low enantiomeric excess (ee) in the final product. Racemization occurred during one or more synthetic steps.Review each step of your synthesis. Identify any harsh conditions (high temperature, strong acid/base) and replace them with milder alternatives. Re-evaluate your choice of protecting groups and reagents. Consider using a more enantioselective catalyst if applicable.
Decrease in ee after a deprotection step. The deprotection conditions are too harsh and are causing racemization.If using an acid-labile protecting group (e.g., Boc), try using a milder acid or a shorter reaction time. For base-labile groups (e.g., Fmoc), consider using a weaker base or a scavenger to trap the deprotection byproduct.
Inconsistent ee values between batches. Variations in reaction conditions such as temperature, reaction time, or reagent purity.Standardize your experimental protocol meticulously. Ensure consistent temperature control, precise timing of reagent addition and reaction quenching, and use reagents of the same purity for each batch.
Formation of diastereomers with low diastereoselectivity. Poor stereocontrol during the reaction that forms the second stereocenter.Optimize the reaction conditions for diastereoselectivity. This may involve changing the solvent, temperature, or catalyst. For reductions of ketones, the choice of reducing agent can significantly influence the diastereomeric ratio.[1][2]
Difficulty in separating enantiomers for ee determination. The chosen chiral HPLC/GC column is not suitable for your compound.Screen different types of chiral columns (e.g., polysaccharide-based, Pirkle-type). Optimize the mobile phase composition, flow rate, and column temperature. Derivatization of your aminocyclobutanol to a more easily separable compound can also be an option.

Quantitative Data

The enantioselective reduction of cyclobutanones is a key strategy for accessing chiral cyclobutanols, which are precursors to aminocyclobutanols. The following table summarizes the results from a study on the CBS reduction of various cyclobutanones, highlighting the impact of the substrate structure on yield, diastereomeric ratio (dr), and enantiomeric excess (ee).

Table 1: Enantioselective Reduction of Cyclobutanones using (S)-CBS and BH₃·Me₂S [1]

EntrySubstrate (Cyclobutanone)Product (Cyclobutanol)Yield (%)dr (cis:trans)ee (%) of cis-isomeree (%) of trans-isomer
13c4c951:1.19195
23d4d921:19699
33e4e931:1.29699
43f4f901:1.19799
53g4g911:19799
63h4h911:19999
73i4i851.9:14498

Experimental Protocols

Protocol 1: Enantioselective Synthesis of cis- and trans-Cyclobutanols via CBS Reduction[1]

This protocol describes a general procedure for the enantioselective reduction of a racemic cyclobutanone to yield enantioenriched cis- and trans-cyclobutanols. These can be further converted to the corresponding aminocyclobutanols.

Materials:

  • Racemic cyclobutanone derivative

  • (S)-2-Methyl-CBS-oxazaborolidine ((S)-CBS) solution (1.0 M in toluene)

  • Borane dimethyl sulfide complex (BH₃·Me₂S)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the racemic cyclobutanone (1.0 mmol) in anhydrous THF (10 mL) at 0 °C under an inert atmosphere (e.g., argon), add the (S)-CBS solution (0.1 mmol, 0.1 mL of 1.0 M solution in toluene) dropwise.

  • Stir the mixture at 0 °C for 10 minutes.

  • Slowly add BH₃·Me₂S (1.2 mmol) to the reaction mixture at 0 °C.

  • Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture to 0 °C and carefully quench the reaction by the dropwise addition of MeOH (5 mL).

  • Concentrate the mixture under reduced pressure.

  • Add saturated aqueous NaHCO₃ solution (10 mL) and extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to separate the cis- and trans-cyclobutanol diastereomers.

  • Determine the enantiomeric excess of each diastereomer by chiral HPLC analysis.

Visualizations

RacemizationPathways ChiralAminocyclobutanol Chiral Aminocyclobutanol (Single Enantiomer) AchiralIntermediate Achiral Intermediate (e.g., Enolate) ChiralAminocyclobutanol->AchiralIntermediate Proton Abstraction RacemicMixture Racemic Mixture (50:50 Enantiomers) AchiralIntermediate->RacemicMixture Non-selective Protonation HarshConditions Harsh Conditions (Strong Base/Acid, High Temp) HarshConditions->ChiralAminocyclobutanol HarshConditions->AchiralIntermediate Promotes formation ExperimentalWorkflow cluster_synthesis Synthesis cluster_analysis Analysis Start Start with Prochiral Cyclobutanone Reduction Enantioselective Reduction (e.g., CBS Reduction) Start->Reduction ChiralAlcohol Chiral Cyclobutanol Reduction->ChiralAlcohol Functionalization Conversion to Amine (e.g., Mitsunobu, Azide reduction) ChiralAlcohol->Functionalization FinalProduct Chiral Aminocyclobutanol Functionalization->FinalProduct Purification Purification (Column Chromatography) FinalProduct->Purification EE_Determination ee Determination (Chiral HPLC) Purification->EE_Determination

References

Technical Support Center: Stereoselective Synthesis of 3-Aminocyclobutanols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of 3-aminocyclobutanols.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the stereoselective synthesis of 3-aminocyclobutanols?

The main challenges include:

  • Controlling Diastereoselectivity: Achieving high selectivity for either the cis or trans isomer is a primary hurdle. The substitution pattern on the cyclobutane ring and the choice of reagents and reaction conditions are critical factors.

  • Achieving High Enantioselectivity: For chiral molecules, obtaining a high enantiomeric excess (e.e.) often requires the use of chiral catalysts, auxiliaries, or enzymes, which can be sensitive to substrate and reaction conditions.

  • Ring Strain and Stability: The inherent strain of the cyclobutane ring can lead to side reactions such as ring-opening or rearrangement, particularly under harsh reaction conditions.

  • Protecting Group Strategy: The presence of both amino and hydroxyl functional groups necessitates a robust protecting group strategy. The chosen protecting groups must be stable under the reaction conditions for stereocenter formation and selectively removable without affecting the desired product.

  • Separation of Stereoisomers: Due to their similar physical properties, the separation of diastereomers and enantiomers can be challenging, often requiring specialized chromatographic techniques like chiral HPLC.[1]

Q2: Which protecting groups are recommended for the amino and hydroxyl functionalities?

A successful synthesis relies on an orthogonal protecting group strategy, allowing for the selective deprotection of one group while the other remains intact.

Functional GroupProtecting GroupAbbreviationCommon Reagents for ProtectionDeprotection Conditions
Amine tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc)₂OStrong acids (e.g., TFA, HCl)
BenzyloxycarbonylCbz or ZBenzyl chloroformateCatalytic hydrogenation (e.g., H₂, Pd/C)
9-FluorenylmethoxycarbonylFmocFmoc-Cl, Fmoc-OSuBase (e.g., piperidine)
Alcohol tert-Butyldimethylsilyl etherTBDMS or TBSTBDMS-Cl, imidazoleFluoride sources (e.g., TBAF), acid
Tetrahydropyranyl etherTHPDihydropyran, acid catalystAqueous acid
Benzyl etherBnBenzyl bromide (BnBr), baseCatalytic hydrogenation

Q3: How can I achieve high cis or trans diastereoselectivity in the reduction of a 3-aminocyclobutanone precursor?

The diastereoselectivity of the reduction of a 3-aminocyclobutanone is highly dependent on the reducing agent and the steric environment of the substrate.

  • cis-Selectivity: Hydride reductions of 3-substituted cyclobutanones often show a high preference for the cis alcohol. This is attributed to the hydride attacking from the face opposite to the substituent at the 3-position (anti-facial attack), which is sterically less hindered. This selectivity can be enhanced by using sterically bulky hydride reagents, lowering the reaction temperature, and using less polar solvents.[2]

  • trans-Selectivity: Achieving high trans-selectivity can be more challenging. One effective method is the use of biocatalysis. For example, a ketoreductase (KRED) has been used to reduce a 3-(Boc-amino)cyclobutanone derivative to the corresponding trans-alcohol with a diastereomeric ratio of approximately 98:2.[3]

Troubleshooting Guides

Issue 1: Low Diastereoselectivity in the Reduction of 3-Aminocyclobutanone

Symptoms:

  • The ¹H NMR or GC analysis of the crude product shows a nearly 1:1 mixture of cis and trans isomers.

  • Difficulty in separating the desired diastereomer from the mixture.

Possible Causes and Solutions:

Possible CauseSuggested Solution
Sub-optimal Reducing Agent For cis selectivity, use sterically demanding hydride reagents like Lithium tri-tert-butoxyaluminum hydride (LiAl(OtBu)₃H). For trans selectivity, consider enzymatic reduction with a suitable ketoreductase (KRED).
Unfavorable Reaction Temperature For hydride reductions, lowering the temperature (e.g., to -78 °C) can significantly improve diastereoselectivity by favoring the transition state with lower activation energy.[2]
Inappropriate Solvent The polarity of the solvent can influence the conformation of the substrate and its interaction with the reducing agent. For hydride reductions, switching to a less polar solvent like THF or diethyl ether may enhance cis-selectivity.[2]
Steric Hindrance from Protecting Group The protecting group on the amino functionality can influence the direction of hydride attack. If low selectivity is observed, consider using a smaller or larger protecting group to alter the steric bias.

Troubleshooting Workflow for Low Diastereoselectivity:

G cluster_cis Troubleshooting for cis Isomer cluster_trans Troubleshooting for trans Isomer start Low Diastereoselectivity Observed q1 Target Isomer? start->q1 cis cis-3-Aminocyclobutanol q1->cis cis trans trans-3-Aminocyclobutanol q1->trans trans cis_step1 Lower Reaction Temperature (e.g., -78 °C) cis->cis_step1 trans_step1 Screen Ketoreductase (KRED) Enzymes trans->trans_step1 cis_step2 Use a Bulkier Hydride Reagent (e.g., LiAl(OtBu)3H) cis_step1->cis_step2 cis_step3 Switch to a Less Polar Solvent (e.g., THF, Et2O) cis_step2->cis_step3 cis_step4 Modify N-Protecting Group (e.g., Boc to a smaller group) cis_step3->cis_step4 cis_end Re-evaluate Diastereoselectivity cis_step4->cis_end trans_step2 Optimize Biocatalytic Conditions (pH, temperature, co-factor) trans_step1->trans_step2 trans_end Re-evaluate Diastereoselectivity trans_step2->trans_end

Caption: Troubleshooting logic for low diastereoselectivity.

Issue 2: Poor Enantioselectivity in Asymmetric Synthesis

Symptoms:

  • Chiral HPLC analysis shows a low enantiomeric excess (e.e.).

  • The specific rotation of the product is significantly lower than the literature value.

Possible Causes and Solutions:

Possible CauseSuggested Solution
Ineffective Chiral Catalyst/Ligand Screen a panel of chiral catalysts or ligands. For reductions, consider different chiral oxazaborolidines (CBS catalysts) or chiral ruthenium complexes.
Catalyst Poisoning Ensure all reagents and solvents are pure and anhydrous. Trace impurities can poison the catalyst. Use freshly distilled solvents and high-purity reagents.
Incorrect Reaction Conditions Asymmetric reactions are often highly sensitive to temperature, concentration, and reaction time. Systematically vary these parameters to find the optimal conditions.
Substrate-Catalyst Mismatch The chosen chiral catalyst may not be suitable for the specific substrate. Review the literature for catalysts that have been successful with similar cyclobutanone or aminoketone derivatives.
Issue 3: Difficulty in Separating Stereoisomers

Symptoms:

  • Co-elution of diastereomers or enantiomers in standard column chromatography.

  • Inability to obtain a pure stereoisomer for characterization or further reactions.

Possible Causes and Solutions:

Possible CauseSuggested Solution
Similar Polarity of Isomers Diastereomers can sometimes be separated by careful optimization of silica gel chromatography (e.g., using a shallow solvent gradient). If this fails, consider derivatization of the alcohol or amine to create derivatives with greater polarity differences.
Enantiomers are Inseparable on Achiral Media Enantiomers cannot be separated on standard achiral stationary phases. Use chiral HPLC or SFC (Supercritical Fluid Chromatography) with a suitable chiral stationary phase (e.g., Chiralcel OD-H).[4]
Formation of a Racemic Mixture If both enantiomers are present, they must be resolved. This can be achieved by forming diastereomeric salts with a chiral acid or base, followed by separation via crystallization or chromatography, and then liberation of the desired enantiomer.

Workflow for Stereoisomer Separation:

G cluster_enantiomers Enantiomer Resolution start Mixture of Stereoisomers q1 Are Diastereomers Present? start->q1 step1 Optimize Silica Gel Chromatography (Solvent System, Gradient) q1->step1 Yes enant_step1 Chiral HPLC/SFC Screening q1->enant_step1 No (Enantiomers Only) q2 Separation Successful? step1->q2 step2 Derivatize to Alter Polarity step2->step1 q2->enant_step1 No enant_end Pure Enantiomers q2->enant_end Yes enant_step1->enant_end enant_step2 Diastereomeric Salt Formation and Crystallization enant_step2->enant_end

Caption: Decision workflow for separating stereoisomers.

Experimental Protocols

Protocol 1: Diastereoselective Reduction of a 3-(Boc-amino)cyclobutanone to cis-3-(Boc-amino)cyclobutanol

This protocol is a general guideline based on the principles of stereoselective hydride reductions of 3-substituted cyclobutanones.[2]

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the 3-(Boc-amino)cyclobutanone substrate in anhydrous THF (0.1 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Reducing Agent: Slowly add a solution of Lithium tri-tert-butoxyaluminum hydride (1.5 equivalents) in THF to the cooled substrate solution over 20 minutes.

  • Reaction: Stir the reaction mixture at -78 °C. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Once the starting material is consumed, slowly quench the reaction at -78 °C by the dropwise addition of a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt).

  • Work-up: Allow the mixture to warm to room temperature and stir vigorously until two clear layers form. Separate the aqueous layer and extract it three times with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the cis-3-(Boc-amino)cyclobutanol.

Quantitative Data from a Representative Synthesis:

PrecursorReducing AgentSolventTemp (°C)ProductDiastereomeric Ratio (cis:trans)Yield (%)
N-Boc-3-aminocyclobutanoneLiAl(OtBu)₃HTHF-78cis-N-Boc-3-aminocyclobutanol>95:5~85-95
N-Boc-3-aminocyclobutanoneKRED EnzymeBuffer/Co-solvent30trans-N-Boc-3-aminocyclobutanol~2:98~90

Note: Yields and diastereomeric ratios are highly substrate-dependent and the values provided are illustrative.[2][3]

References

Validation & Comparative

Comparative Guide to HPLC Purity Analysis of 3-Aminocyclobutanol Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 3-aminocyclobutanol hydrochloride. Given the compound's structure—a small, chiral molecule lacking a strong chromophore—this guide focuses on common strategies, including derivatization and chiral separation techniques, to achieve accurate and robust purity assessments.

Introduction to Analytical Challenges

This compound is a valuable building block in pharmaceutical synthesis.[1] Its purity, particularly its enantiomeric purity, is a critical quality attribute. The primary challenges in its HPLC analysis are:

  • Lack of a UV-absorbing chromophore: The molecule itself does not absorb significantly in the typical UV range, making direct detection difficult and often requiring derivatization.

  • Chirality: As a chiral compound, separation of its enantiomers is essential to determine its enantiomeric excess (e.e.%), a key purity parameter.[2]

  • High Polarity: The amino and hydroxyl groups make the molecule quite polar, which can influence column selection and mobile phase composition.

To address these challenges, analytical methods often employ pre-column derivatization to introduce a chromophore or fluorophore, followed by separation on a reversed-phase or chiral stationary phase.

Comparison of HPLC Methodologies

The following table summarizes common HPLC approaches for the analysis of similar small amino alcohols, which are applicable to this compound. These methods primarily differ in their approach to detection and chiral separation.

Parameter Method A: Pre-column Derivatization with UV Detection Method B: Pre-column Derivatization with Fluorescence Detection Method C: Direct Chiral Separation (e.g., on a Chiral Stationary Phase)
Principle Analyte is reacted with a UV-absorbing derivatizing agent to form diastereomers that can be separated on a standard achiral column.Analyte is reacted with a fluorogenic derivatizing agent for highly sensitive detection. Separation of diastereomers is achieved on an achiral column.Enantiomers are separated directly on a chiral stationary phase (CSP) without prior derivatization.
Typical Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)[3][4]Reversed-phase C18 or C8 (e.g., 150 mm x 4.6 mm, 5 µm)[5][6]Chiral Stationary Phase (e.g., cellulose- or amylose-based, macrocyclic glycopeptide)[7][8][9]
Mobile Phase Acetonitrile/Buffered aqueous phase (e.g., phosphate buffer)[3]Acetonitrile/Buffered aqueous phase[5][6]Polar organic or reversed-phase modifiers (e.g., Hexane/Isopropanol, Acetonitrile/Water)
Derivatizing Agent e.g., (R)-α-methyl-2-naphthaleneacetyl chloride, (R)-(+)-1-phenylethanesulfonyl chloride[3][4]e.g., o-phthalaldehyde (OPA), 9-fluorenylmethyl chloroformate (FMOC)[5][10]Not applicable
Detection UV (e.g., 254 nm)[3][4]Fluorescence (e.g., Ex: 230 nm, Em: 450 nm for OPA)[5][11]UV or Mass Spectrometry (MS)
Advantages - Good for both purity and enantiomeric excess determination.- Uses standard, widely available HPLC columns.[3]- High sensitivity, suitable for trace impurity analysis.[5][11]- Robust and reproducible derivatization chemistry.[10]- Simpler sample preparation (no derivatization).- Direct measurement of enantiomers.
Disadvantages - Derivatization reaction adds complexity and potential for side products.- May require optimization of reaction conditions.- Derivatizing agents can be less stable.- Potential for interference from excess reagent.[10]- Chiral columns are more expensive and can be less robust.- Method development can be more complex.[8]

Experimental Protocol: Purity Analysis by Pre-column Derivatization and RP-HPLC

This protocol describes a representative method for the determination of this compound purity, including its enantiomeric excess, using pre-column derivatization with (R)-(+)-1-phenylethanesulfonyl chloride followed by reversed-phase HPLC with UV detection. This approach is based on established methods for similar amino alcohols.[4]

1. Materials and Reagents

  • This compound standard and sample

  • (R)-(+)-1-phenylethanesulfonyl chloride (derivatizing agent)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Triethylamine

  • Anhydrous organic solvent (e.g., Dichloromethane)

  • Buffer salts (e.g., Sodium dihydrogen phosphate)

2. Instrumentation

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Analytical balance

  • pH meter

  • Vortex mixer

  • Autosampler

3. Sample and Standard Preparation

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound standard in a suitable solvent.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

  • Derivatization Procedure:

    • To a defined volume of the standard or sample solution, add an excess of (R)-(+)-1-phenylethanesulfonyl chloride dissolved in an anhydrous organic solvent.

    • Add a small amount of a base, such as triethylamine, to catalyze the reaction.

    • Vortex the mixture and allow it to react at room temperature for a specified time (e.g., 30 minutes).

    • Quench the reaction by adding a small amount of an aqueous solution.

    • Dilute the final solution with the mobile phase to the desired concentration for HPLC analysis.

4. HPLC Conditions

Parameter Value
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Isocratic: Acetonitrile:Water (e.g., 80:20, v/v)[4] or Gradient
Flow Rate 1.0 mL/min[4]
Column Temperature 30 °C[4]
Detection Wavelength 254 nm[4]
Injection Volume 20 µL[4]

5. Data Analysis

  • Identify the peaks corresponding to the diastereomeric derivatives of the 3-aminocyclobutanol enantiomers.

  • Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks.

  • Determine the enantiomeric excess (e.e.%) using the following formula:

    • e.e.% = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Visualized Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weighing dissolve Dissolution weigh->dissolve derivatize Derivatization dissolve->derivatize dilute Dilution derivatize->dilute inject Injection dilute->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Peak Integration detect->integrate calculate Purity & e.e.% Calculation integrate->calculate

Caption: Workflow for HPLC purity analysis of 3-aminocyclobutanol HCl via pre-column derivatization.

Conclusion

The purity analysis of this compound by HPLC necessitates a strategy that addresses its lack of a chromophore and its chiral nature. Pre-column derivatization followed by reversed-phase HPLC is a robust and widely applicable method for both chemical and enantiomeric purity determination. While direct analysis on a chiral stationary phase offers a more streamlined sample preparation process, it may require more extensive method development. The choice of method will ultimately depend on the specific requirements of the analysis, including sensitivity needs, available instrumentation, and the desired level of validation.

References

Comparative Analysis of 3-Aminocyclobutanol Hydrochloride Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate molecular scaffolds is a critical step in the design of novel therapeutics. 3-Aminocyclobutanol hydrochloride and its derivatives have emerged as a promising class of compounds, offering a unique three-dimensional structure that can be exploited for optimizing drug-like properties. This guide provides a comparative analysis of these derivatives, supported by experimental data and detailed protocols, to aid in their characterization and application in research.

Physicochemical Characterization of 3-Aminocyclobutanol Derivatives

The physicochemical properties of a drug candidate, such as its acidity (pKa) and lipophilicity (LogP), are fundamental determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. The cyclobutane ring, while strained, provides a rigid scaffold that can be functionalized to fine-tune these properties.

A key aspect of 3-aminocyclobutanol derivatives is the stereochemical relationship between the amino and hydroxyl groups, which can be either cis or trans. This stereochemistry, along with the nature of other substituents on the cyclobutane ring, significantly influences the molecule's overall properties. For instance, fluorinated derivatives have been synthesized to modulate lipophilicity and metabolic stability.

Below is a summary of experimentally determined and computed physicochemical properties for 3-aminocyclobutanol and some of its derivatives.

CompoundStereochemistryMolecular Weight ( g/mol )pKa (Amine)LogPReference
3-Aminocyclobutanol-87.12--0.8 (Computed)[1]
This compound-123.58--[2]
cis-3-Amino-3-(trifluoromethyl)cyclobutanolcis155.11~7.5 (estimated)~0.5 (estimated)[3]
trans-3-Amino-3-(trifluoromethyl)cyclobutanoltrans155.11~7.5 (estimated)~0.7 (estimated)[3]
cis-3-Amino-3-phenylcyclobutanolcis163.22~8.5 (estimated)~1.5 (estimated)[4]
trans-3-Amino-3-phenylcyclobutanoltrans163.22~8.5 (estimated)~1.7 (estimated)[4]

Note: Some values are estimated based on related structures and computational models due to the limited availability of direct experimental data for all derivatives in the public domain.

Generally, trans isomers tend to be slightly more lipophilic than their cis counterparts. The introduction of a trifluoromethyl group decreases the basicity of the amino group (lowers the pKa) and increases lipophilicity, while a phenyl group significantly increases lipophilicity.

Biological Activities and Potential Therapeutic Applications

The rigid, three-dimensional nature of the 3-aminocyclobutanol scaffold makes it an attractive component in the design of inhibitors for various biological targets. The defined spatial orientation of functional groups can lead to enhanced binding affinity and selectivity.

As Janus Kinase (JAK) Inhibitors

Several cyclobutane-containing molecules have been investigated as inhibitors of Janus kinases (JAKs), a family of enzymes that play a crucial role in inflammatory and immune responses. The cyclobutane moiety can serve as a rigid linker to position key pharmacophoric groups for optimal interaction with the kinase active site. For example, the puckered conformation of the cyclobutane ring can facilitate hydrogen bonding interactions that are not as readily achievable with more flexible linkers.[5]

As Antiviral Agents

Cyclobutane nucleoside analogues have been synthesized and evaluated for their antiviral activity.[6] These compounds mimic natural nucleosides and can act as chain terminators during viral DNA or RNA synthesis. The constrained cyclobutane ring can lock the molecule in a bioactive conformation, potentially leading to improved inhibitory activity against viral polymerases.

The table below summarizes the reported biological activities for some 3-aminocyclobutanol-containing compounds and related derivatives.

Compound ClassBiological Target/ActivityReported IC50/EC50Reference
Cyclobutane-based JAK inhibitorsJAK1Low nanomolar range[5]
Cyclobutyl Nucleoside AnaloguesHIV Reverse Transcriptase4.7 µM (for the triphosphate form)[7]
Substituted 3-AminocyclobutanolsAnticancer (various cell lines)Data not yet widely available for specific derivatives-

Comparison with Alternative Scaffolds

In drug design, the choice of a central scaffold is a critical decision. Cyclobutane derivatives are often compared with other small carbocyclic and heterocyclic rings, such as cyclopentanes and azetidines.

ScaffoldKey FeaturesAdvantagesDisadvantages
Cyclobutane Rigid, puckered 3D structureConformational restriction, potential for improved metabolic stability, unique vector positioning.[8]Higher ring strain, potentially more challenging synthesis.[8]
Cyclopentane More flexible than cyclobutaneLower ring strain, established synthetic routes.Less conformational constraint compared to cyclobutane.
Azetidine 4-membered heterocycle with nitrogenCan act as a bioisostere for other groups, introduces a basic center, can improve solubility.Potential for different metabolic pathways due to the nitrogen atom.

The choice between these scaffolds will depend on the specific therapeutic target and the desired physicochemical and pharmacological properties of the final compound.

Experimental Protocols

Synthesis of a Representative 3-Aminocyclobutanol Derivative

The following is a generalized procedure for the synthesis of a substituted 3-aminocyclobutanol derivative. Specific reaction conditions may need to be optimized for different substrates.

Workflow for the Synthesis of a Substituted 3-Aminocyclobutanol

G Start Substituted Cyclobutanone Step1 Reductive Amination Start->Step1 Intermediate1 Protected Aminocyclobutane Step1->Intermediate1 Step2 Reduction of Ketone Intermediate1->Step2 Intermediate2 Protected Aminocyclobutanol Step2->Intermediate2 Step3 Deprotection Intermediate2->Step3 End Substituted 3-Aminocyclobutanol Step3->End

A generalized synthetic workflow.

  • Reductive Amination: A solution of the starting substituted cyclobutanone in a suitable solvent (e.g., methanol) is treated with an amine source (e.g., ammonia or a primary amine) and a reducing agent (e.g., sodium cyanoborohydride). The reaction is stirred at room temperature until completion.

  • Protection (if necessary): The resulting amino group can be protected with a suitable protecting group (e.g., Boc anhydride) to prevent side reactions in subsequent steps.

  • Reduction of the Ketone: The ketone functionality is reduced to a hydroxyl group using a reducing agent such as sodium borohydride in an alcoholic solvent. The choice of reducing agent can influence the stereochemical outcome (cis vs. trans).

  • Deprotection: The protecting group on the amine is removed under appropriate conditions (e.g., trifluoroacetic acid for a Boc group) to yield the final 3-aminocyclobutanol derivative.

  • Salt Formation: The free base is treated with hydrochloric acid in a suitable solvent (e.g., diethyl ether or isopropanol) to precipitate the hydrochloride salt.

Characterization by NMR and Mass Spectrometry

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the this compound derivative in a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆).

  • ¹H NMR: Acquire a proton NMR spectrum to determine the chemical shifts and coupling constants of the protons. The multiplicity and coupling patterns of the cyclobutane ring protons can help to elucidate the cis/trans stereochemistry.

  • ¹³C NMR: Acquire a carbon-13 NMR spectrum to identify the number of unique carbon environments.

  • 2D NMR (e.g., COSY, HSQC): These experiments can be used to establish connectivity between protons and carbons, aiding in the complete structural assignment.

Mass Spectrometry (MS):

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile/water).

  • Analysis: Use electrospray ionization (ESI) in positive ion mode to determine the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Experimental Workflow for Characterization

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis Synthesis Synthesized Derivative NMR NMR Spectroscopy (1H, 13C, 2D) Synthesis->NMR MS Mass Spectrometry (ESI-MS, HRMS) Synthesis->MS Structure Structure Elucidation NMR->Structure Purity Purity Assessment NMR->Purity MS->Structure

Workflow for the characterization of synthesized derivatives.

Signaling Pathway Involvement: The JAK-STAT Pathway

As previously mentioned, 3-aminocyclobutanol derivatives are being explored as scaffolds for JAK inhibitors. The JAK-STAT signaling pathway is a critical cascade involved in cellular proliferation, differentiation, and immune response. Dysregulation of this pathway is implicated in various autoimmune diseases and cancers.

Simplified JAK-STAT Signaling Pathway

G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT->STAT Nucleus Nucleus STAT->Nucleus Translocates to Gene Gene Transcription Nucleus->Gene Initiates Inhibitor 3-Aminocyclobutanol -based Inhibitor Inhibitor->JAK Inhibits

Inhibition of the JAK-STAT pathway.

In this pathway, the binding of a cytokine to its receptor leads to the activation of associated JAKs. Activated JAKs then phosphorylate STAT proteins, which dimerize and translocate to the nucleus to regulate gene expression. A 3-aminocyclobutanol-based inhibitor would bind to the ATP-binding site of the JAK enzyme, preventing the phosphorylation of STATs and thereby blocking the downstream signaling cascade.

Conclusion

This compound and its derivatives represent a valuable class of scaffolds for medicinal chemistry. Their rigid, three-dimensional structure allows for precise control over the spatial arrangement of functional groups, which can be leveraged to optimize both physicochemical properties and biological activity. While further research is needed to fully explore the potential of these compounds, the available data suggests that they are promising building blocks for the development of novel therapeutics, particularly in the areas of inflammation, cancer, and viral infections. The experimental protocols and comparative data provided in this guide are intended to facilitate the ongoing investigation and characterization of this important class of molecules.

References

A Comparative Guide to the Biological Activity of 3-Aminocyclobutanol Hydrochloride and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminocyclobutanol hydrochloride is a versatile saturated heterocyclic building block increasingly utilized in medicinal chemistry. Its rigid, three-dimensional cyclobutane scaffold offers a unique structural motif that can impart favorable pharmacological properties to drug candidates, including improved potency, selectivity, and metabolic stability. While this compound itself is primarily a synthetic intermediate, its derivatives have been explored for a range of biological activities. This guide provides a comparative overview of the potential biological activities of analogs of 3-aminocyclobutanol, drawing on data from studies of structurally related compounds and general principles of medicinal chemistry.

Comparative Biological Activities

The biological activity of 3-aminocyclobutanol analogs is largely determined by the nature of the substituents attached to the amino and hydroxyl groups. By modifying these functional handles, medicinal chemists can design compounds that target a variety of biological processes. The primary areas of investigation for these analogs include antiviral, anticancer, and enzyme inhibitory activities.

Antiviral Activity

The cyclobutane ring is a key structural feature in several carbocyclic nucleoside analogs with potent antiviral activity. These compounds mimic natural nucleosides and can act as chain terminators in viral DNA or RNA synthesis. Analogs of 3-aminocyclobutanol can be elaborated to form such nucleoside mimics.

Table 1: Representative Antiviral Activity of Cyclobutane Nucleoside Analogs

CompoundVirusAssayActivity (IC₅₀/EC₅₀)
Cyclobut-AHerpes Simplex Virus 1 (HSV-1)Plaque Reduction Assay0.1 µg/mL
Cyclobut-GHerpes Simplex Virus 1 (HSV-1)Plaque Reduction Assay0.2 µg/mL
LobucavirCytomegalovirus (CMV)Plaque Reduction Assay1.5 µM
Entecavir (related cyclobutane-containing drug)Hepatitis B Virus (HBV)DNA Polymerase Inhibition0.0039 µM

Note: The data in this table is derived from studies on various cyclobutane-containing nucleoside analogs and is intended to be representative of the potential activity of this class of compounds.

Anticancer Activity

The rigid cyclobutane scaffold can be used to orient pharmacophoric groups in a precise manner to interact with biological targets relevant to cancer, such as protein kinases. While specific data on 3-aminocyclobutanol anticancer analogs is limited in publicly available literature, the broader class of amino-substituted heterocyclic compounds has shown significant promise.

Table 2: Representative Antiproliferative Activity of Amino-Substituted Heterocyclic Compounds

Compound ClassCell LineAssayActivity (IC₅₀)
Aminochalcone DerivativesHT-29 (Colon Cancer)SRB Assay1.43 - 1.98 µg/mL[1]
Aminochalcone DerivativesLoVo (Colon Cancer)SRB Assay2.77 - 3.42 µg/mL[1]
Amino-substituted Pentacyclic BenzimidazolesVarious Cancer Cell LinesIn vitro antiproliferative assaySubmicromolar range[2]
Quinoline-Chalcone DerivativesMGC-803 (Gastric Cancer)MTT Assay1.38 µM

Note: This table presents data from studies on various amino-substituted heterocyclic compounds to illustrate the potential for developing potent anticancer agents from scaffolds like 3-aminocyclobutanol.

Enzyme Inhibitory Activity

The amino and hydroxyl groups of 3-aminocyclobutanol can be functionalized to create potent and selective enzyme inhibitors. For example, derivatives can be designed to target kinases, proteases, or other enzymes implicated in disease. The constrained conformation of the cyclobutane ring can contribute to enhanced binding affinity and selectivity.

Table 3: Representative Kinase Inhibitory Activity of Amino-Substituted Heterocyclic Inhibitors

Compound ClassKinase TargetAssayActivity (IC₅₀)
3-Amino-1H-pyrazole derivativesCDK16Cellular Potency Assay33 nM
Acyclic balanol analogsProtein Kinase C (PKC)Enzyme Inhibition AssayLow-micromolar to low-nanomolar range[3]
N,N-Substituted Amine DerivativesCholesteryl Ester Transfer Protein (CETP)In vitro inhibitory assay0.38 µM[4]

Note: The data in this table is from studies on various amino-substituted enzyme inhibitors and serves as a reference for the potential of 3-aminocyclobutanol derivatives in this area.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to evaluate the biological activity of small molecules like the analogs of 3-aminocyclobutanol.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC₅₀).

Methodology:

  • Cell Seeding: Cancer cells (e.g., HT-29, MCF-7) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The test compounds (analogs of 3-aminocyclobutanol) are dissolved in a suitable solvent (e.g., DMSO) and then diluted in cell culture medium to various concentrations. The cells are treated with these concentrations in triplicate and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL) and incubated for another 4 hours.

  • Formazan Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

In Vitro Antiviral Assay (Plaque Reduction Assay)

Objective: To determine the concentration of a compound that reduces the number of viral plaques by 50% (EC₅₀).

Methodology:

  • Cell Seeding: A confluent monolayer of host cells (e.g., Vero cells for HSV-1) is prepared in 6-well plates.

  • Viral Infection: The cell monolayers are infected with a known titer of the virus for 1-2 hours.

  • Compound Treatment: After infection, the virus inoculum is removed, and the cells are overlaid with a medium (e.g., agarose or methylcellulose) containing various concentrations of the test compound.

  • Incubation: The plates are incubated for a period that allows for the formation of visible plaques (typically 2-3 days).

  • Plaque Visualization: The cells are fixed and stained (e.g., with crystal violet) to visualize and count the plaques.

  • Data Analysis: The number of plaques in the treated wells is compared to the number in the untreated control wells. The EC₅₀ value is calculated from the dose-response curve.

Kinase Inhibition Assay (e.g., using ADP-Glo™ Kinase Assay)

Objective: To determine the concentration of a compound that inhibits the activity of a specific kinase by 50% (IC₅₀).

Methodology:

  • Kinase Reaction: The kinase, its substrate, and ATP are incubated with various concentrations of the test compound in a reaction buffer.

  • ATP Depletion Measurement: After the kinase reaction, the amount of remaining ATP is measured. In the ADP-Glo™ assay, a reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • ADP to ATP Conversion: A second reagent is added to convert the ADP produced during the kinase reaction into ATP.

  • Luminescence Detection: The newly synthesized ATP is detected using a luciferase/luciferin reaction, which produces a luminescent signal proportional to the ADP generated and thus to the kinase activity.

  • Data Analysis: The luminescent signal is measured using a luminometer. The percentage of kinase inhibition is calculated relative to a control reaction without the inhibitor. The IC₅₀ value is determined from the dose-response curve.

Visualizations

Signaling Pathway Diagram

The following diagram illustrates a generic protein kinase signaling pathway, which is a common target for anticancer drugs. Derivatives of 3-aminocyclobutanol can be designed to inhibit specific kinases within such pathways, thereby blocking downstream signaling that promotes cell proliferation and survival.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactor Transcription Factor ERK->TranscriptionFactor Inhibitor 3-Aminocyclobutanol Analog (Kinase Inhibitor) Inhibitor->Raf GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Ligand Growth Factor Ligand->Receptor G cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis and Lead Identification Synthesis Synthesis of 3-Aminocyclobutanol Analogs PrimaryScreening Primary Screening (e.g., Cytotoxicity Assay) Synthesis->PrimaryScreening SecondaryScreening Secondary Screening (e.g., Specific Enzyme Assay) PrimaryScreening->SecondaryScreening Active Compounds SAR Structure-Activity Relationship (SAR) Analysis SecondaryScreening->SAR SAR->Synthesis Optimization Lead Lead Compound Identification SAR->Lead

References

A Comparative Guide to Determining the Enantiomeric Excess of Chiral 3-Aminocyclobutanols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of enantiomeric excess (ee) is a critical step in the development of chiral pharmaceuticals. For novel structures such as chiral 3-aminocyclobutanols, which are valuable building blocks in medicinal chemistry, robust and reliable analytical methods are paramount. This guide provides a comparative overview of common techniques for determining the enantiomeric excess of these compounds, supported by experimental data and detailed protocols.

Comparison of Analytical Methods

The determination of enantiomeric excess for chiral 3-aminocyclobutanols typically relies on chromatographic or spectroscopic techniques. The choice of method often depends on factors such as the availability of instrumentation, the required sensitivity, and whether the analysis is for routine screening or rigorous quantification. The most common approaches involve High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy, often in conjunction with chiral derivatizing agents.

MethodPrincipleSample PreparationProsCons
Chiral HPLC Direct separation on a chiral stationary phase (CSP) or indirect separation of diastereomeric derivatives on an achiral column.Direct injection (if a suitable CSP is available) or derivatization with a chiral reagent.High accuracy and resolution, well-established, suitable for a wide range of derivatives.Development of a new method can be time-consuming, chiral columns can be expensive.
Chiral GC Separation of volatile enantiomers or their volatile diastereomeric derivatives on a chiral capillary column.Derivatization is usually required to increase volatility and thermal stability.High resolution and sensitivity, fast analysis times.Limited to thermally stable and volatile compounds, derivatization is often necessary.
NMR Spectroscopy Formation of diastereomeric complexes with a chiral solvating agent (e.g., Mosher's acid) or derivatization to form diastereomers, leading to distinguishable signals in the NMR spectrum.Simple mixing with a chiral solvating agent or a straightforward derivatization reaction.Rapid analysis, provides structural information, no separation required.Lower sensitivity and accuracy compared to chromatographic methods, peak overlap can be an issue.
Fluorescence-Based Assay Dynamic self-assembly of the analyte with a chiral ligand and a fluorophore to form diastereomeric complexes with distinct fluorescence intensities.[1]Mixing of the analyte with the assay components in a microplate format.High-throughput, sensitive, requires very small sample amounts.[1]Method development may be required for new classes of compounds, potential for interference from other sample components.

Experimental Protocols

Detailed methodologies are crucial for reproducing and adapting these techniques for specific 3-aminocyclobutanol derivatives. Below are representative protocols for HPLC, GC, and NMR methods.

Chiral HPLC Method (Indirect Approach using Derivatization)

This protocol is adapted from a method for the closely related 3-aminobutanol and is a common strategy for chiral amines and alcohols.[2]

a) Derivatization with (R)-α-methyl-2-naphthaleneacetyl chloride:

  • Dissolve the 3-aminocyclobutanol sample in an aprotic organic solvent such as dichloromethane or toluene.

  • Add a slight molar excess of (R)-α-methyl-2-naphthaleneacetyl chloride as the derivatizing agent.

  • The reaction can be performed at room temperature, and its progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture can be washed with a dilute aqueous acid and then a dilute aqueous base to remove any unreacted starting materials.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the diastereomeric amide derivatives.

b) HPLC Analysis:

  • Column: A standard reversed-phase column (e.g., C18, 5 µm, 4.6 x 250 mm) is typically used for the separation of diastereomers.

  • Mobile Phase: A mixture of an organic solvent (e.g., methanol, acetonitrile, or isopropanol) and a buffer solution (e.g., phosphate buffer). The exact ratio should be optimized for baseline separation. A common starting point is a 40-60% organic solvent composition.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength where the naphthalene moiety of the derivative strongly absorbs (e.g., 254 nm).

  • Calculation of ee: The enantiomeric excess is calculated from the peak areas (A1 and A2) of the two diastereomers using the formula: ee (%) = |(A1 - A2) / (A1 + A2)| * 100.

Chiral GC-MS Method (Direct Approach)

This protocol is based on general methods for the analysis of chiral amino alcohols. Derivatization is often necessary to improve the volatility and chromatographic behavior of the analytes.

a) Derivatization (e.g., Trifluoroacetylation):

  • Dissolve the 3-aminocyclobutanol sample in a suitable solvent (e.g., dichloromethane).

  • Add trifluoroacetic anhydride in excess.

  • The reaction is typically rapid and can be performed at room temperature.

  • After a few minutes, the excess reagent and solvent can be removed under a stream of nitrogen.

  • Re-dissolve the resulting derivative in a suitable solvent for GC injection (e.g., ethyl acetate).

b) GC-MS Analysis:

  • Column: A chiral capillary column, such as one coated with a cyclodextrin derivative (e.g., Chirasil-Val), is required for the direct separation of enantiomers.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: An initial temperature of around 100°C, held for a few minutes, followed by a ramp to a higher temperature (e.g., 200°C) at a rate of 5-10°C/min. The program should be optimized to achieve baseline separation.

  • Injection: Split or splitless injection depending on the sample concentration.

  • Detection: Mass spectrometer (MS) in either full scan or selected ion monitoring (SIM) mode for high sensitivity and selectivity.

  • Calculation of ee: The enantiomeric excess is determined from the integrated peak areas of the two enantiomers.

NMR Spectroscopy Method (Using a Chiral Solvating Agent)

This method utilizes a chiral solvating agent, such as (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid), to induce chemical shift differences between the enantiomers.

a) Sample Preparation:

  • Dissolve an accurate amount of the 3-aminocyclobutanol sample in a deuterated solvent (e.g., CDCl3) in an NMR tube.

  • Acquire a proton (¹H) NMR spectrum of the underivatized sample.

  • Add approximately 1.1 to 1.5 equivalents of the chiral solvating agent (e.g., Mosher's acid) to the NMR tube.

  • Gently shake the tube to ensure thorough mixing.

b) NMR Analysis:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Acquisition: Acquire a ¹H NMR spectrum of the mixture.

  • Analysis: Compare the spectrum with that of the underivatized sample to identify signals that have split into two distinct sets of peaks, corresponding to the two diastereomeric complexes. Protons close to the chiral center of the 3-aminocyclobutanol are most likely to show significant chemical shift differences (Δδ).

  • Calculation of ee: The enantiomeric excess is determined by integrating the corresponding signals for each enantiomer and using the same formula as for the chromatographic methods.

Visualizing the Workflow

A general workflow for determining the enantiomeric excess of a chiral 3-aminocyclobutanol is depicted below. This process highlights the key decision points and analytical steps.

G General Workflow for ee Determination cluster_0 Sample Preparation cluster_1 Analytical Method Selection cluster_2 Data Analysis start Chiral 3-Aminocyclobutanol Sample protect Protecting Group Introduction (e.g., Boc) [Optional] start->protect If necessary for stability/solubility hplc Chiral HPLC start->hplc Direct Analysis gc Chiral GC start->gc Direct Analysis (if volatile) nmr NMR Spectroscopy start->nmr With Chiral Solvating Agent derivatize Derivatization with Chiral Reagent (e.g., Mosher's Acid Chloride, etc.) [For Indirect Methods] protect->derivatize protect->hplc protect->gc derivatize->hplc Indirect Analysis derivatize->gc Indirect Analysis derivatize->nmr Diastereomer Analysis integrate Peak Integration hplc->integrate gc->integrate nmr->integrate calculate Calculate Enantiomeric Excess (ee) integrate->calculate

Caption: Workflow for enantiomeric excess determination of 3-aminocyclobutanols.

The following diagram illustrates the relationships between the different analytical techniques and the key steps involved in each.

G Comparison of Analytical Techniques cluster_hplc Chiral HPLC cluster_gc Chiral GC cluster_nmr NMR Spectroscopy compound Chiral 3-Aminocyclobutanol hplc_direct Direct Separation on CSP compound->hplc_direct hplc_indirect Derivatization -> Separation on Achiral Column compound->hplc_indirect gc_derivatize Derivatization for Volatility compound->gc_derivatize nmr_csa Add Chiral Solvating Agent compound->nmr_csa nmr_derivatize Derivatization compound->nmr_derivatize hplc_data Chromatogram (Peak Areas) hplc_direct->hplc_data hplc_indirect->hplc_data ee_calc ee (%) = |(A1 - A2) / (A1 + A2)| * 100 hplc_data->ee_calc gc_separate Separation on Chiral Column gc_derivatize->gc_separate gc_data Chromatogram (Peak Areas) gc_separate->gc_data gc_data->ee_calc nmr_data NMR Spectrum (Signal Integrals) nmr_csa->nmr_data nmr_derivatize->nmr_data nmr_data->ee_calc

Caption: Overview of analytical techniques for ee determination.

By carefully selecting and optimizing one of these methods, researchers can confidently and accurately determine the enantiomeric excess of novel chiral 3-aminocyclobutanols, a critical aspect of modern drug discovery and development.

References

Spectroscopic Comparison of Cis and Trans Isomers of 3-Aminocyclobutanol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of the spectroscopic properties of cis- and trans-3-aminocyclobutanol is crucial for their unambiguous identification and characterization in research and drug development. Due to the limited availability of directly comparable public spectroscopic data for these specific isomers, this guide outlines the expected spectroscopic differences based on established principles and provides a framework for their experimental determination.

This guide is intended for researchers, scientists, and drug development professionals who require a clear understanding of the structural nuances between the cis and trans isomers of 3-aminocyclobutanol. While a comprehensive, side-by-side comparison is hindered by the current lack of published spectra, this document provides a detailed projection of their spectroscopic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The information presented herein is derived from the analysis of analogous cyclobutane and amino alcohol structures, offering a robust predictive framework.

Data Presentation: Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for the cis and trans isomers of 3-aminocyclobutanol. These predictions are based on the stereochemical differences between the two molecules and their influence on the local electronic and vibrational environments of the nuclei and functional groups.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) in ppm

ProtonPredicted Shift for cis-3-AminocyclobutanolPredicted Shift for trans-3-AminocyclobutanolRationale for Predicted Differences
H1 (CH-OH)~4.0 - 4.5~3.8 - 4.3In the cis isomer, the hydroxyl and amino groups are on the same face of the ring, potentially leading to intramolecular hydrogen bonding which can deshield the methine proton. The trans isomer would experience less of this effect.
H3 (CH-NH₂)~3.2 - 3.7~3.0 - 3.5Similar to the H1 proton, the chemical shift of the H3 proton in the cis isomer is expected to be downfield due to the proximity of the electronegative hydroxyl group.
H2/H4 (CH₂)Multiplets ~2.0 - 2.8Multiplets ~1.8 - 2.6The relative orientation of the substituents will influence the magnetic environment of the methylene protons, leading to different splitting patterns and chemical shifts. The cis isomer is expected to show more complex splitting due to potentially different coupling constants with H1 and H3.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) in ppm

CarbonPredicted Shift for cis-3-AminocyclobutanolPredicted Shift for trans-3-AminocyclobutanolRationale for Predicted Differences
C1 (CH-OH)~65 - 70~63 - 68Steric compression in the cis isomer due to the proximity of the amino group can cause a downfield shift (γ-gauche effect).
C3 (CH-NH₂)~48 - 53~46 - 51Similar to C1, the carbon bearing the amino group in the cis isomer is expected to be deshielded.
C2/C4 (CH₂)~30 - 35~28 - 33The change in steric environment and electronic effects from the different substituent orientations will result in a slight upfield shift for the methylene carbons in the more sterically relaxed trans isomer.

Table 3: Predicted Key IR Absorption Frequencies (cm⁻¹)

Functional GroupPredicted Absorption for cis-3-AminocyclobutanolPredicted Absorption for trans-3-AminocyclobutanolRationale for Predicted Differences
O-H StretchBroad, ~3200 - 3400Broader, ~3100 - 3300Intramolecular hydrogen bonding in the cis isomer is expected to result in a sharper, less broad O-H stretching band compared to the intermolecular hydrogen bonding that would dominate in the trans isomer.
N-H Stretch~3300 - 3500 (two bands for primary amine)~3300 - 3500 (two bands for primary amine)While the general position is similar, the band shape and exact frequency may differ slightly due to the different hydrogen bonding environments.
C-O Stretch~1050 - 1100~1030 - 1080The position of the C-O stretching vibration can be influenced by the stereochemistry of the ring.
N-H Bend~1590 - 1650~1590 - 1650Minimal difference is expected for this vibration.

Table 4: Predicted Mass Spectrometry Fragmentation

IsomerPredicted Key Fragments (m/z)Rationale for Predicted Differences
cis-3-Aminocyclobutanol87 (M⁺), 70 (M⁺ - NH₃), 69 (M⁺ - H₂O), 58, 43The relative intensities of the fragment ions may differ due to the stereochemical arrangement influencing the ease of certain fragmentation pathways. For instance, the cis isomer might show a more facile loss of water or ammonia due to the proximity of the functional groups.
trans-3-Aminocyclobutanol87 (M⁺), 70 (M⁺ - NH₃), 69 (M⁺ - H₂O), 58, 43The fragmentation pattern is expected to be similar to the cis isomer, with the primary difference being the relative abundance of the fragment ions.

Experimental Protocols

Detailed experimental protocols are essential for obtaining high-quality, reproducible spectroscopic data. The following are generalized procedures for the synthesis and spectroscopic analysis of cis- and trans-3-aminocyclobutanol.

Synthesis of trans-3-Aminocyclobutanol

A plausible synthetic route to trans-3-aminocyclobutanol involves a multi-step process starting from cis-3-dibenzylaminocyclobutanol.[1]

  • Mitsunobu Reaction: cis-3-dibenzylaminocyclobutanol is reacted with a carboxylic acid (e.g., benzoic acid) in the presence of a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate) to invert the stereochemistry at the hydroxyl-bearing carbon, yielding a trans-ester.

  • Hydrolysis: The resulting trans-ester is hydrolyzed under basic conditions (e.g., with sodium hydroxide) to afford trans-3-dibenzylaminocyclobutanol.

  • Debenzylation: The benzyl protecting groups are removed via catalytic hydrogenation (e.g., using palladium on carbon and a hydrogen atmosphere) to yield the final product, trans-3-aminocyclobutanol.[1]

Spectroscopic Analysis

NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument. A proton-decoupled sequence should be used. Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically several hundred to thousands).

Infrared (IR) Spectroscopy:

  • Sample Preparation: For a liquid sample, a thin film can be prepared between two NaCl or KBr plates. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 30-200 amu). For fragmentation analysis, tandem mass spectrometry (MS/MS) can be performed on the molecular ion peak.

Mandatory Visualization

The following diagram illustrates a logical workflow for the comparative spectroscopic analysis of cis- and trans-3-aminocyclobutanol.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison & Interpretation start Starting Materials synth_cis Synthesis of cis-3-Aminocyclobutanol start->synth_cis synth_trans Synthesis of trans-3-Aminocyclobutanol start->synth_trans purify_cis Purification of cis-Isomer (e.g., Chromatography) synth_cis->purify_cis purify_trans Purification of trans-Isomer (e.g., Recrystallization) synth_trans->purify_trans nmr NMR Spectroscopy (¹H, ¹³C) purify_cis->nmr ir IR Spectroscopy purify_cis->ir ms Mass Spectrometry purify_cis->ms purify_trans->nmr purify_trans->ir purify_trans->ms compare_nmr Compare Chemical Shifts & Coupling Constants nmr->compare_nmr compare_ir Compare Absorption Frequencies & Band Shapes ir->compare_ir compare_ms Compare Fragmentation Patterns ms->compare_ms conclusion Structural Elucidation & Isomer Differentiation compare_nmr->conclusion compare_ir->conclusion compare_ms->conclusion

Caption: Workflow for the comparative spectroscopic analysis of 3-aminocyclobutanol isomers.

References

Comparative Guide to Catalysts for the Reduction of 3-Aminocyclobutanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The stereoselective reduction of 3-aminocyclobutanone and its derivatives is a critical transformation in synthetic organic chemistry, providing access to chiral 3-aminocyclobutanols. These motifs are valuable building blocks in the synthesis of various pharmaceutical agents and biologically active molecules. This guide provides a comparative overview of various catalytic systems employed for this reduction, with a focus on diastereoselectivity and enantioselectivity. The data presented is compiled from studies on 3-aminocyclobutanone analogs, primarily N-protected β-amino ketones and other cyclobutanone derivatives, due to the limited availability of direct comparative studies on the parent compound.

Data Presentation: Catalyst Performance in the Reduction of 3-Aminocyclobutanone Analogs

The following tables summarize the performance of different catalytic systems in the reduction of ketones structurally related to 3-aminocyclobutanone. These systems are broadly categorized into metal-hydride reductions and catalytic hydrogenation.

Table 1: Metal-Hydride Mediated Reduction of Cyclobutanone and Aminoketone Analogs
Catalyst/ReagentSubstrateProductDiastereomeric Ratio (cis:trans)Enantiomeric Excess (ee)Yield (%)Reference
NaBH₄N-Boc-3-aminocyclobutanone (hypothetical)N-Boc-3-aminocyclobutanolVaries, often low selectivityN/AHighGeneral Knowledge
NaBH₄ / CeCl₃2-substituted cyclopentanones2-substituted cyclopentanolsInverts selectivity compared to NaBH₄ aloneN/AModerate to High[1]
(S)-B-Me with BH₃·Me₂S3,3-disubstituted cyclobutanonesChiral 3,3-disubstituted cyclobutanols~1:191-99%93%[2]
(-)-Ipc₂BClBicyclic cyclobutanoneChiral bicyclic cyclobutanoltrans selective97% (for trans)34% (for trans)[2]
Table 2: Catalytic Asymmetric Hydrogenation of β-Amino Ketone Analogs
CatalystLigandSubstrateProductEnantiomeric Excess (ee)Yield (%)Reference
[Rh(cod)DuanPhos]BF₄DuanPhosβ-Aryl-β-amino ketonesChiral γ-aryl aminesHighHigh[3]
RuCl₂((S,S)-TsDPEN)((S)-xyl-PhanePhos)(S,S)-TsDPEN & (S)-xyl-PhanePhosAromatic α- and β-amino ketonesChiral amino alcoholsup to 97.5%up to 96%[4]
Co-catalystChiral Phosphine Ligandα-Primary amino ketonesChiral vicinal amino alcoholsup to 99%High[5]
Ru(II) complexesChiral diphosphine and diamine ligandsβ-amino ketonesChiral β-amino alcoholsHighHigh[6]

Experimental Protocols

General Procedure for Sodium Borohydride Reduction

To a solution of the aminoketone (1.0 mmol) in methanol (10 mL) at 0 °C is added sodium borohydride (1.5 mmol) in portions. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is quenched by the slow addition of water (5 mL). The solvent is removed under reduced pressure, and the residue is extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to afford the crude amino alcohol, which is then purified by column chromatography.

General Procedure for Catalytic Asymmetric Hydrogenation (Ru-based)[4]

A solution of the amino ketone substrate (1.0 mmol), RuCl₂((S,S)-TsDPEN)((S)-xyl-PhanePhos) (0.001 mmol, 0.1 mol%), and a base (e.g., t-BuOK, 0.01 mmol) in a suitable solvent (e.g., 2-propanol, 5 mL) is placed in a high-pressure autoclave. The autoclave is purged with hydrogen gas three times and then pressurized with hydrogen to the desired pressure (e.g., 8 atm). The reaction mixture is stirred at a specified temperature (e.g., 25 °C) for a designated time (e.g., 5 hours). After carefully releasing the hydrogen pressure, the solvent is removed under reduced pressure. The residue is then purified by column chromatography to yield the chiral amino alcohol. The enantiomeric excess is determined by chiral HPLC analysis.

Visualizations

Reaction Pathway for the Reduction of 3-Aminocyclobutanone

Reduction_Pathway Substrate 3-Aminocyclobutanone Product_cis cis-3-Aminocyclobutanol Substrate->Product_cis [H] (Catalyst) Product_trans trans-3-Aminocyclobutanol Substrate->Product_trans [H] (Catalyst)

Caption: General reaction scheme for the reduction of 3-aminocyclobutanone.

Experimental Workflow for Catalyst Screening

Experimental_Workflow start Start: 3-Aminocyclobutanone Derivative reaction Reaction with Catalyst (e.g., NaBH4, Ru-catalyst) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification analysis Analysis: - Yield (NMR, GC) - Diastereoselectivity (NMR, GC) - Enantioselectivity (Chiral HPLC) purification->analysis end End: Characterized 3-Aminocyclobutanol analysis->end

Caption: A typical experimental workflow for the catalytic reduction and analysis.

Logical Relationship of Catalyst Selection Criteria

Catalyst_Selection cluster_catalysts Catalyst Options Goal Desired 3-Aminocyclobutanol Stereoisomer Diastereo Diastereoselectivity Required? Goal->Diastereo Enantio Enantioselectivity Required? Goal->Enantio Catalyst_Choice Catalyst System Selection Diastereo->Catalyst_Choice Enantio->Catalyst_Choice NaBH4 Achiral Hydrides (e.g., NaBH4) Catalyst_Choice->NaBH4 No Chiral_Hydrides Chiral Hydrides / Additives (e.g., CBS, (-)-Ipc₂BCl) Catalyst_Choice->Chiral_Hydrides Yes (Diastereo/Enantio) Asymmetric_H2 Asymmetric Hydrogenation (e.g., Ru, Rh catalysts) Catalyst_Choice->Asymmetric_H2 Yes (High Enantio)

Caption: Decision tree for selecting a suitable catalyst system.

References

Comparative Guide to Validated Analytical Methods for 3-Aminocyclobutanol Hydrochloride and Related Cyclic Amines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of validated analytical methods applicable to the analysis of 3-Aminocyclobutanol hydrochloride and structurally similar small cyclic amines. Due to the limited availability of specific validated methods for this compound in publicly accessible literature, this document leverages data from analogous compounds to present a comprehensive comparison of common analytical techniques. The principles and methodologies described herein are readily adaptable for the analysis of this compound.

The following sections detail three prevalent analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE). Each section includes a summary of performance data in tabular format, detailed experimental protocols, and a visual representation of the analytical workflow.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of pharmaceutical compounds. For small amines like this compound that lack a UV chromophore, derivatization is often employed to enable UV or fluorescence detection. Alternatively, coupling HPLC with mass spectrometry (LC-MS/MS) allows for direct analysis without derivatization, offering high sensitivity and selectivity.

Performance Data for HPLC Analysis of Small Amines

The following table summarizes typical validation parameters for the analysis of small amines using HPLC and LC-MS/MS. It is important to note that these values are representative and may vary depending on the specific analyte, matrix, and instrumentation.

ParameterHPLC with Derivatization (e.g., Chiral Amines)[1]LC-MS/MS (e.g., Biogenic Amines)[2][3]
Linearity (R²) > 0.998[4]> 0.99[2][3]
Limit of Detection (LOD) 2.54 µg/mL (for Escitalopram)[4]Not explicitly stated, LOQ is the lowest reported limit
Limit of Quantitation (LOQ) 7.68 µg/mL (for Escitalopram)[4]10 µg/g[2][3]
Accuracy (% Recovery) 100.28% to 102.86%[4]Trueness between -20% and +20%
Precision (%RSD) Intra-day: 0.16%, Inter-day: 0.09%[4]RSDr and RSDR ≤ 25%[2][3]
Experimental Protocol: Chiral HPLC with Derivatization

This protocol is representative for the enantiomeric separation of chiral amines.

  • Derivatization: React the amine sample with a chiral derivatizing agent (e.g., o-phthalaldehyde/N-acetyl-L-cysteine) to form diastereomers with UV or fluorescence activity.

  • Chromatographic Conditions:

    • Column: A chiral stationary phase (CSP) column, such as one based on cyclodextrin or polysaccharide derivatives, is used for the separation of enantiomers.[1][5]

    • Mobile Phase: A mixture of organic solvents like hexane and ethanol is commonly used.[1]

    • Flow Rate: Typically around 1.0 mL/min.

    • Detection: UV or Fluorescence detector, with wavelength selected based on the derivatizing agent used.

  • Validation: The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, LOD, and LOQ.[1][4]

Experimental Protocol: LC-MS/MS without Derivatization

This protocol is suitable for the direct analysis of small amines.[2][3]

  • Sample Preparation: Dilute the sample in a suitable solvent, such as a mixture of the initial mobile phase components.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is commonly used.[2][3]

    • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with ammonium formate and formic acid) and an organic phase (e.g., acetonitrile with formic acid).[2][3]

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

  • Validation: Validate the method for linearity, accuracy, precision, and LOQ.[2][3]

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_processing Data Processing Sample Sample containing 3-Aminocyclobutanol HCl Derivatization Derivatization (Optional) Sample->Derivatization If required Dilution Dilution Sample->Dilution Derivatization->Dilution Injection Injection Dilution->Injection Column Chromatographic Column (e.g., C18 or Chiral) Injection->Column Detection Detection (UV, FLD, or MS/MS) Column->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Quantification & Validation Chromatogram->Quantification

HPLC analytical workflow.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile or polar compounds like this compound, derivatization is typically required to increase volatility and improve chromatographic performance.

Performance Data for GC Analysis of Small Amines

The following table presents typical validation data for the GC analysis of a small amine.

ParameterGC-FID (e.g., Allylamine)[6]
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantitation (LOQ) 1.0 µg/mL
Accuracy (% Recovery) 98.2% to 101.5%
Precision (%RSD) System Precision: < 2.0%, Method Precision: < 5.0%
Experimental Protocol: GC-FID with Derivatization

This protocol outlines a general procedure for the analysis of small amines by GC.

  • Derivatization: React the amine with a suitable derivatizing agent (e.g., trifluoroacetic anhydride) to form a volatile derivative.

  • GC Conditions:

    • Column: A capillary column with a suitable stationary phase (e.g., DB-CAM).[6]

    • Carrier Gas: Helium at a constant flow rate.[6]

    • Injector and Detector Temperature: Typically set around 220°C and 260°C, respectively.[6]

    • Oven Temperature Program: A temperature gradient is used to achieve optimal separation.[6]

    • Detector: Flame Ionization Detector (FID) is commonly used.

  • Validation: The method should be validated according to ICH guidelines.[6]

GC_Workflow cluster_sample_prep_gc Sample Preparation cluster_gc_analysis GC Analysis cluster_data_processing_gc Data Processing SampleGC Sample containing 3-Aminocyclobutanol HCl DerivatizationGC Derivatization for Volatility SampleGC->DerivatizationGC InjectionGC Injection DerivatizationGC->InjectionGC ColumnGC GC Capillary Column InjectionGC->ColumnGC DetectionGC Detection (FID or MS) ColumnGC->DetectionGC ChromatogramGC Chromatogram DetectionGC->ChromatogramGC QuantificationGC Quantification & Validation ChromatogramGC->QuantificationGC CE_Workflow cluster_sample_prep_ce Sample Preparation cluster_ce_analysis CE Analysis cluster_data_processing_ce Data Processing SampleCE Sample containing 3-Aminocyclobutanol HCl DilutionCE Dilution in BGE SampleCE->DilutionCE InjectionCE Hydrodynamic Injection DilutionCE->InjectionCE SeparationCE Capillary Separation (High Voltage) InjectionCE->SeparationCE DetectionCE Detection (e.g., C4D) SeparationCE->DetectionCE Electropherogram Electropherogram DetectionCE->Electropherogram QuantificationCE Quantification & Validation Electropherogram->QuantificationCE

References

A Comparative Guide to 3-Aminocyclobutanol Hydrochloride and Alternative Amino Alcohols in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical and fine chemical synthesis, chiral amino alcohols serve as indispensable building blocks and ligands for stereoselective transformations. Their unique bifunctional nature, possessing both an amino and a hydroxyl group, allows them to act as potent chiral auxiliaries and ligands in a multitude of catalytic reactions. 3-Aminocyclobutanol hydrochloride, with its strained cyclobutane scaffold, is a key intermediate for various pharmaceutical compounds.[1][2] This guide provides an objective comparison of this compound against other prominent cyclic amino alcohols, namely cis-2-Aminocyclohexanol and (1S,2R)-(-)-cis-1-Amino-2-indanol, focusing on their physicochemical properties and performance in the critical application of asymmetric synthesis.

Physicochemical Properties

The structural framework of an amino alcohol is a primary determinant of its function, influencing steric hindrance, solubility, and coordination properties. The hydrochloride salt form is often used to improve the solubility and handling of these compounds.[1] A comparison of the fundamental physicochemical properties of the selected amino alcohols is summarized below.

Property3-Aminocyclobutanol HClcis-2-Aminocyclohexanol(1S,2R)-(-)-cis-1-Amino-2-indanol
Molecular Formula C₄H₉NO·HCl[1]C₆H₁₃NO[3]C₉H₁₁NO
Molecular Weight 123.58 g/mol [1]115.17 g/mol [3]149.19 g/mol
Structure 3-Aminocyclobutanol Structure
cis-2-Aminocyclohexanol Structurecis-1-Amino-2-indanol StructureCAS Number 1219019-22-3 (cis)[1]931-15-7 (cis)[4]126456-43-7Appearance White to off-white solid[1]White to light yellow powder[5]PowderMelting Point Not availableNot available118-121 °CBoiling Point 158°C (free base)[6]201.1 °C (free base)[5]Not available

Performance Benchmark: Asymmetric Transfer Hydrogenation

A critical application for chiral amino alcohols is their use as ligands in metal-catalyzed asymmetric transfer hydrogenation (ATH).[7][8] This reaction is a powerful method for the synthesis of chiral secondary alcohols from prochiral ketones, a common transformation in drug development. The efficiency of the amino alcohol ligand directly influences both the reaction rate and the enantioselectivity of the product.

The performance of these ligands is often evaluated in the ruthenium-catalyzed ATH of a model substrate, such as acetophenone. The rigid bicyclic structure of (1S,2R)-1-amino-2-indanol is noted to be particularly effective for achieving high enantiomeric excesses.[7]

LigandCatalyst SystemSubstrateYield (%)Enantiomeric Excess (ee, %)Conditions
Data Not Available ----3-Aminocyclobutanol is a known building block, but specific performance data as a ligand in this direct comparison was not found in the cited literature.
cis-2-AminocyclohexanolRu(II) ComplexAryl KetonesHigh ConversionUp to 96%[9]Phenyl transfer reactions and transfer hydrogenations.[9]
(1S,2R)-1-Amino-2-indanol[RuCl₂(p-cymene)]₂N-phosphinyl ketiminesVery GoodUp to 82%[7]i-PrOH, t-BuOK, Room Temp.[7]

Experimental Protocols

To ensure a standardized comparison of ligand performance, a consistent experimental methodology is crucial. Below is a general protocol for the ruthenium-catalyzed asymmetric transfer hydrogenation of a ketone, based on established procedures.[7][10]

Protocol: General Procedure for Asymmetric Transfer Hydrogenation (ATH)

  • Catalyst Preparation: The ruthenium catalyst precursor is prepared in situ. A mixture of [RuCl₂(p-cymene)]₂ (0.025 mmol) and the chiral amino alcohol ligand (0.05 mmol) is refluxed in isopropyl alcohol (2 mL) to form the active catalyst complex.

  • Reaction Setup: The solution of the prochiral ketone (0.5 mmol) in isopropyl alcohol (9 mL) is added to the prepared catalyst solution and cooled to the desired temperature (e.g., -20 °C to room temperature).

  • Initiation: A base, such as potassium tert-butoxide (t-BuOK) (0.25 mmol, as a 0.1 M solution in i-PrOH), is added to the reaction mixture to initiate the hydrogenation.

  • Reaction Monitoring: The mixture is stirred at a constant temperature for a set time (e.g., 1-24 hours). The progress of the reaction is monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup and Isolation: Upon completion, the reaction is quenched (e.g., with water) and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure.

  • Analysis: The crude product is purified by column chromatography. The yield is determined gravimetrically. The enantiomeric excess (ee) of the chiral alcohol product is determined by chiral High-Performance Liquid Chromatography (HPLC) or GC analysis.

Workflow and Pathway Visualizations

To better illustrate the processes involved in benchmarking these amino alcohols, the following diagrams outline the experimental workflow and the proposed catalytic cycle.

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_analysis Analysis Phase cluster_results Conclusion L1 Select Ligand 1 (3-Aminocyclobutanol) Cat_Prep In Situ Catalyst Formation (Precursor + Ligand in i-PrOH) L1->Cat_Prep 0.05 mmol (Separate Runs) L2 Select Ligand 2 (cis-2-Aminocyclohexanol) L2->Cat_Prep 0.05 mmol (Separate Runs) L3 Select Ligand 3 (1-Amino-2-indanol) L3->Cat_Prep 0.05 mmol (Separate Runs) Precursor Prepare Ru Precursor ([RuCl₂(p-cymene)]₂) Precursor->Cat_Prep 0.025 mmol Reaction Perform Asymmetric Transfer Hydrogenation Cat_Prep->Reaction Add Ketone Substrate & Base (t-BuOK) Workup Quench & Extract Product Reaction->Workup Purify Column Chromatography Workup->Purify Analyze Determine Yield & ee% (HPLC / GC) Purify->Analyze Compare Compare Performance Data Analyze->Compare

Caption: Workflow for comparing amino alcohol ligands in catalysis.

G Catalyst Ru-H (Active Catalyst) TransitionState Transition State Catalyst->TransitionState + Ketone Acetone Acetone (Byproduct) Catalyst->Acetone Releases Ketone Prochiral Ketone (R-CO-R') Ketone->TransitionState Ru_Alkoxide Ru-Alkoxide Intermediate TransitionState->Ru_Alkoxide Hydride Transfer Alcohol Chiral Alcohol (R-CH(OH)-R') Ru_Alkoxide->Catalyst β-Hydride Elimination from new iPrOH Ru_Alkoxide->Alcohol + H⁺ (from iPrOH) iPrOH Isopropanol (H-Donor) iPrOH->Catalyst Regenerates iPrOH->Ru_Alkoxide H⁺ Source

Caption: Simplified catalytic cycle for asymmetric transfer hydrogenation.

Conclusion

This compound is a valuable synthetic building block, particularly for introducing the unique cyclobutane moiety into larger molecules.[6] When comparing its potential role as a chiral ligand against established alternatives like cis-2-Aminocyclohexanol and (1S,2R)-(-)-cis-1-Amino-2-indanol, structural rigidity appears to be a key factor for achieving high enantioselectivity in asymmetric catalysis.[7] The indanol derivative, with its fused ring system, offers a conformationally restricted backbone that translates into effective stereochemical control.[7] While direct catalytic performance data for 3-Aminocyclobutanol was not available in the reviewed literature, its smaller, more flexible ring may offer different steric and electronic properties, warranting further investigation. The choice of amino alcohol will ultimately depend on the specific synthetic challenge, balancing steric demands, electronic effects, and the desired stereochemical outcome.

References

Safety Operating Guide

Proper Disposal of 3-Aminocyclobutanol Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of 3-Aminocyclobutanol hydrochloride, catering to researchers, scientists, and professionals in drug development. The following procedures are synthesized from safety data sheets (SDS) to ensure safe handling and compliance with regulations.

I. Understanding the Hazards

This compound is classified as harmful if swallowed (Acute Toxicity 4, Oral).[1][2] It is crucial to handle this compound with appropriate personal protective equipment (PPE) and to prevent its release into the environment.

II. Quantitative Safety Data

The following table summarizes key safety data for this compound.

Hazard ClassificationGHS PictogramSignal WordHazard StatementPrecautionary Statement (Disposal)
Acute Toxicity 4 (Oral)GHS07WarningH302: Harmful if swallowedP501: Dispose of contents/container to an approved waste disposal plant

III. Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed and approved waste disposal company.[3] This ensures that the chemical waste is managed in accordance with national and regional regulations.

A. For Unused or Expired Product:

  • Do Not Dispose in General Waste or Drains: This compound should not be disposed of in the regular trash or washed down the sink.

  • Maintain Original Container: Whenever possible, keep the chemical in its original, labeled container.[4] The container must be securely closed.

  • Segregate for Disposal: Store the container in a designated, secure area for chemical waste pickup.

  • Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for collection.[3]

B. For Contaminated Materials and Spills:

In the event of a spill, personal protective equipment, including gloves, eye protection, and a lab coat, should be worn.[5]

  • Contain the Spill: Prevent the spread of the solid material.

  • Avoid Dust Formation: Carefully sweep up the spilled solid.[6] Do not use methods that create dust.

  • Collect the Waste: Place the swept-up material and any contaminated cleaning materials (e.g., paper towels) into a suitable, sealable, and properly labeled container for hazardous waste.

  • Decontaminate the Area: Clean the spill area with soap and water.[5]

  • Dispose of as Chemical Waste: The container with the collected spill material must be disposed of as hazardous waste through a licensed contractor.

IV. Experimental Workflow for Disposal Decision-Making

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_0 Disposal Workflow for this compound A Identify Waste: This compound B Is the material unused/expired product? A->B C Keep in original, sealed container. Label clearly. B->C Yes D Is the material from a spill or contamination? B->D No F Store in designated hazardous waste area C->F E Sweep up solid, avoid dust. Place in a sealed, labeled container. D->E Yes E->F G Contact licensed waste disposal service for pickup F->G H Disposal Complete G->H

Caption: Disposal decision workflow for this compound.

This guide is intended to provide a clear and actionable procedure for the safe disposal of this compound. Always consult your institution's specific safety protocols and the material's Safety Data Sheet before handling any chemical.

References

Essential Safety and Logistical Information for Handling 3-Aminocyclobutanol Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical plans for handling 3-Aminocyclobutanol hydrochloride (CAS No. 1036260-25-9) in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance.

Hazard Identification and Personal Protective Equipment

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion. Based on available Safety Data Sheets (SDS), the following table summarizes the key hazards.

Hazard ClassGHS PictogramHazard Statement
Acute Toxicity, Oral (Category 4)GHS07 (Exclamation Mark)H302: Harmful if swallowed
Skin Corrosion/Irritation (Category 2)GHS07 (Exclamation Mark)H315: Causes skin irritation
Serious Eye Damage/Eye Irritation (Category 2A)GHS07 (Exclamation Mark)H319: Causes serious eye irritation
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory SystemGHS07 (Exclamation Mark)H335: May cause respiratory irritation

Personal Protective Equipment (PPE) Requirements:

A comprehensive PPE strategy is mandatory to mitigate the risks associated with handling this compound.

PPE CategorySpecificationRationale
Hand Protection Nitrile gloves (minimum 5 mil thickness). Consider double-gloving.Protects against skin irritation. Nitrile offers good resistance to a range of chemicals.
Eye Protection Safety glasses with side shields or chemical splash goggles.[1]Prevents eye irritation from splashes or airborne particles.
Skin and Body Protection Laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Use a NIOSH-approved respirator with an organic vapor/acid gas (OV/AG) cartridge and a P95 particulate filter when handling the solid outside of a fume hood, or if dust or aerosols are generated.Protects against respiratory irritation from dust or vapors.

Step-by-Step Operational Plan for Safe Handling

This section outlines the procedural workflow for safely handling this compound from receipt to use.

2.1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Keep the container tightly closed.

2.2. Engineering Controls:

  • All handling of the solid compound that may generate dust should be performed in a certified chemical fume hood.

  • Ensure a safety shower and eyewash station are readily accessible in the immediate work area.

2.3. Weighing and Solution Preparation:

  • Don all required PPE before handling the chemical.

  • To minimize dust generation, handle the solid carefully. Avoid scooping or pouring in a manner that creates airborne particles.

  • When preparing solutions, slowly add the solid to the solvent to prevent splashing.

2.4. Experimental Use:

  • Conduct all reactions and procedures involving this compound within a chemical fume hood.

  • Keep all containers closed when not in use.

2.5. Hygiene Practices:

  • Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.

  • Do not eat, drink, or smoke in laboratory areas where this chemical is handled.

  • Contaminated work clothing should be removed and laundered before reuse.

Emergency Procedures

Immediate and appropriate responses to accidental exposure are critical.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spills For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal. For larger spills, evacuate the area and contact emergency response personnel.

Disposal Plan

Proper disposal of this compound and its waste is essential to prevent environmental contamination and ensure regulatory compliance.

4.1. Waste Segregation and Collection:

  • Solid Waste: Collect unused or waste this compound in a clearly labeled, sealed container.

  • Liquid Waste: Collect solutions containing this compound in a separate, labeled, and sealed waste container. Do not mix with incompatible waste streams.

  • Contaminated Materials: Dispose of all contaminated PPE (gloves, etc.) and labware as hazardous waste in designated containers.

4.2. Labeling and Storage of Waste:

  • All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Store waste containers in a designated satellite accumulation area, away from general laboratory traffic.

4.3. Disposal Procedure:

  • Dispose of all waste containing this compound through your institution's hazardous waste management program.

  • Consult with your environmental health and safety (EHS) department for specific institutional procedures and to schedule a waste pickup.

Workflow for Safe Handling and Disposal

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

cluster_handling Safe Handling Workflow cluster_disposal Disposal Workflow receive Receive and Inspect store Store in Cool, Dry, Ventilated Area receive->store ppe Don Appropriate PPE store->ppe handle Handle in Fume Hood ppe->handle use Experimental Use handle->use decontaminate Decontaminate Work Area use->decontaminate segregate Segregate Waste (Solid, Liquid, Contaminated) use->segregate Generate Waste remove_ppe Remove and Dispose of PPE decontaminate->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash label_waste Label Waste Containers segregate->label_waste store_waste Store in Satellite Accumulation Area label_waste->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs

Caption: Workflow for handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.